2-Amino-2-indancarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQFXIWMAQOCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290762 | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27473-62-7 | |
| Record name | 27473-62-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-indancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-2-indancarboxylic Acid: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-indancarboxylic acid, a cyclic amino acid analogue, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid indane framework imparts unique conformational constraints, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced polymers. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physical and Chemical Properties
The intrinsic properties of this compound are summarized below. These values, compiled from various sources, offer a comprehensive quantitative overview of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 177.20 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | > 260 °C | --INVALID-LINK-- |
| Boiling Point (estimated) | 309.12 °C | --INVALID-LINK-- |
| Density (estimated) | 1.1607 g/cm³ | --INVALID-LINK-- |
| Refractive Index (estimated) | 1.5168 | --INVALID-LINK-- |
| pKa (predicted) | 2.21 ± 0.20 (acidic), 9.5-10.5 (basic, estimated) | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO (with heating) and Methanol. | --INVALID-LINK-- |
| Storage Conditions | Store at 0 - 8 °C in a dry, sealed container. | --INVALID-LINK-- |
Experimental Protocols
While specific experimental data for the determination of all physical properties of this compound are not publicly detailed, the following are generalized, standard protocols that are widely accepted and utilized for the characterization of solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For pure substances, this range is typically narrow.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to each test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, the mixture can be gently heated to assess temperature-dependent solubility. The results are typically reported as soluble, slightly soluble, or insoluble.
pKa Determination
The acid dissociation constant (pKa) for the carboxylic acid and the amino group can be determined by titration.
-
Solution Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the molecular structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
-
Data Analysis: The absorption bands are correlated with specific functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, N-H stretch of the amine, C=O stretch of the carbonyl group).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.
-
Data Analysis: The molecular weight of the compound is confirmed from the molecular ion peak.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Conclusion
This compound presents a unique structural motif with significant potential in various scientific domains. This guide provides a foundational understanding of its key physical properties and the standard methodologies for their determination. The compiled data and outlined protocols are intended to support researchers and developers in the effective utilization of this compound in their ongoing and future projects.
An In-depth Technical Guide to 2-Amino-2-indancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-indancarboxylic acid (Aic) is a non-proteinogenic, conformationally constrained α-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid indane framework makes it a valuable building block for synthesizing peptidomimetics and other pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, with a focus on its potential applications in therapeutic design.
Chemical Structure and Properties
This compound is characterized by an indane scaffold with an amino group and a carboxylic acid group attached to the same carbon atom (C2). This structure imparts significant conformational rigidity compared to its acyclic analogue, phenylalanine.
The systematic IUPAC name for this compound is 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[1] Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27473-62-7 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |
| SMILES | C1C2=CC=CC=C2CC1(C(=O)O)N | [1] |
| InChI | InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | [1] |
| Melting Point | >298-300 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMSO (heated) and methanol | [3] |
Synthesis of this compound
The synthesis of α,α-disubstituted amino acids like this compound can be achieved through several established methods. A common and efficient route is the Bucherer-Bergs reaction , followed by hydrolysis.[4][5]
Experimental Protocol: Bucherer-Bergs Synthesis of Indan-spiro-5'-hydantoin
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium carbonate, and an alkali metal cyanide.[4][5]
Materials:
-
2-indanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, a mixture of 2-indanone, potassium cyanide, and ammonium carbonate is prepared in an aqueous ethanol solution.
-
The reaction mixture is heated under reflux for several hours to facilitate the formation of the spiro-hydantoin intermediate, indan-spiro-5'-hydantoin.
-
Upon completion of the reaction, the mixture is cooled, and the hydantoin product is precipitated by acidification with hydrochloric acid.
-
The crude hydantoin is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Hydrolysis of Indan-spiro-5'-hydantoin to this compound
The final step is the hydrolysis of the hydantoin ring to yield the desired amino acid.[6]
Materials:
-
Indan-spiro-5'-hydantoin
-
Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Procedure:
-
The purified indan-spiro-5'-hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide.
-
The mixture is heated under reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.
-
After cooling, the reaction mixture is neutralized and then acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 5-6.
-
The precipitated this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure and the known characteristics of amino acids and indane derivatives.
¹H NMR:
-
Aromatic protons: A multiplet in the range of 7.1-7.3 ppm.
-
Methylene protons (indane ring): Two singlets or an AB quartet system for the benzylic protons (C1 and C3) around 3.0-3.5 ppm.
-
NH₂ protons: A broad singlet that is exchangeable with D₂O.
-
COOH proton: A very broad singlet, typically downfield (>10 ppm), which is also D₂O exchangeable.
¹³C NMR:
-
Carboxyl carbon: A signal in the range of 170-180 ppm.
-
Quaternary carbon (C2): A signal around 60-70 ppm.
-
Aromatic carbons: Signals between 120-145 ppm.
-
Methylene carbons (C1 and C3): Signals in the aliphatic region, typically around 30-40 ppm.
FT-IR:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-N stretch: A band in the 1020-1250 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry:
-
The mass spectrum would be expected to show a molecular ion peak [M]⁺.
-
Common fragmentation patterns for amino acids include the loss of the carboxyl group (-45 Da) and the loss of water (-18 Da).
Applications in Drug Development and Research
This compound serves as a constrained analogue of phenylalanine, which is a crucial amino acid in many biologically active peptides. By incorporating this rigid structure into peptide sequences, researchers can lock the peptide into a specific conformation, which can lead to enhanced biological activity, selectivity, and stability.
Peptidomimetics
The constrained nature of this compound is particularly useful in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation and better oral bioavailability.
Enzyme Inhibition
This compound and its derivatives have been investigated as inhibitors of various enzymes.
-
Phenylalanine Ammonia-Lyase (PAL): The carboxyl analogue of 2-aminoindan-2-phosphonic acid, which is a potent PAL inhibitor, has been shown to be a substrate for PAL. This suggests that the indane scaffold can interact with the active site of this enzyme.
-
Tyrosine Hydroxylase (TH): Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. The structural similarity of this compound to tyrosine, the natural substrate of TH, makes it a potential candidate for the development of TH inhibitors. The feedback inhibition of TH by dopamine involves the binding of the catecholamine to the active site. Constrained analogues of the natural substrate can act as competitive inhibitors.
Conclusion
This compound is a versatile and valuable building block for the development of novel therapeutics. Its conformationally constrained structure provides a powerful tool for designing potent and selective enzyme inhibitors and peptidomimetics. The synthetic route via the Bucherer-Bergs reaction offers an accessible method for its preparation, enabling further exploration of its potential in medicinal chemistry and drug discovery. Future research will likely focus on the synthesis of chiral derivatives and their incorporation into a wider range of biologically active molecules.
References
- 1. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-2-indancarboxylic Acid (CAS: 27473-62-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-indancarboxylic acid, also known by its CAS number 27473-62-7 and as Aic-OH, is a conformationally restricted cyclic amino acid analogue. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities. Notably, this compound has been identified as a potent opioid analgesic with a high affinity for kappa-opioid receptors and as a potential inhibitor of tyrosine hydroxylase. This dual activity suggests its potential as a lead compound in the development of novel therapeutics for pain management and neurological disorders. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and development efforts.
Chemical and Physical Properties
This compound is a white to off-white powder. Its core structure consists of an indane framework with an amino group and a carboxylic acid group attached to the same carbon atom (C2), creating a chiral center.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 27473-62-7 | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |
| Synonyms | Aic-OH, 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |
| Melting Point | >260 °C | |
| Appearance | White to off-white powder | |
| Solubility | Slightly soluble in DMSO (heated) and methanol. | [2][3] |
Synthesis
Logical Workflow for a Potential Synthesis Route:
References
- 1. 2-Aminoindane-2-carboxylic acid | C10H11NO2 | CID 250936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINOINDAN-2-CARBOXYLIC ACID | 27473-62-7 [m.chemicalbook.com]
- 3. 27473-62-7 CAS MSDS (2-AMINOINDAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Aminoindan-2-carboxylic Acid (H-Aic-OH)
This guide provides a comprehensive overview of 2-Aminoindan-2-carboxylic acid, a conformationally constrained amino acid analogue. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
2-Aminoindan-2-carboxylic acid, often abbreviated as H-Aic-OH, is a non-proteinogenic amino acid that incorporates an indane moiety. This rigid scaffold imparts significant conformational constraints, making it a valuable building block in peptide and small molecule drug design.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |
| Synonyms | H-Aic-OH, Aic, Ind, Ain | [2][3] |
| Molecular Formula | C10H11NO2 | [3][4] |
| Molecular Weight | 177.20 g/mol | [3][4] |
| CAS Number | 27473-62-7 | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | > 260 °C | [3] |
Applications in Research and Development
H-Aic-OH serves as a crucial structural motif in several areas of chemical and pharmaceutical research due to its unique rigid structure.
-
Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, owing to its structural resemblance to neurotransmitters.[3] Its constrained nature is utilized to design peptides with specific secondary structures, such as turns and helices, which can lead to enhanced biological activity and stability.
-
Medicinal Chemistry : Researchers utilize H-Aic-OH to create compounds with potential therapeutic effects, including anti-inflammatory and analgesic properties.[3] The indane framework is a valuable scaffold for developing bioactive molecules.[3]
-
Asymmetric Synthesis : Its chiral variants can be used as auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[3]
-
Materials Science : H-Aic-OH has been explored for integration into polymer formulations to improve their mechanical properties.[3]
Experimental Protocols: Synthesis of H-Aic-OH
An efficient, scalable synthesis of 2-Aminoindan-2-carboxylic acid has been reported via the dialkylation of a nucleophilic glycine equivalent.[2] The following protocol is a summary of this method.
Materials:
-
Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP)
-
o-dibromoxylylene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Monoalkylation: The Ni(II)-glycine complex is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This step typically proceeds in high yield.[2]
-
Cyclization: The resulting intermediate is then cyclized without purification. This intramolecular cyclization is conducted in a homogenous solution using a strong base, such as sodium tert-butoxide in DMF, to yield the protected Aic-Ni(II) complex.[2]
-
Hydrolysis: The final step involves the acidic hydrolysis of the complex to release the free amino acid, 2-Aminoindan-2-carboxylic acid (H-Aic-OH).[2] The chelating ligand can be recovered and reused.[2]
This synthetic approach is notable for its high yields at each step, making it suitable for large-scale production.[2]
Visualized Workflows and Concepts
Diagram 1: Synthetic Workflow for H-Aic-OH
Caption: Synthetic pathway for 2-Aminoindan-2-carboxylic acid (H-Aic-OH).
Diagram 2: Role of H-Aic-OH in Constrained Peptide Design
References
Spectroscopic Analysis of 2-Amino-2-indancarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide serves as a core resource for researchers, scientists, and drug development professionals, offering a structured overview of the spectroscopic data for 2-Amino-2-indancarboxylic acid. Due to the current unavailability of specific, experimentally-derived spectroscopic data for this compound in accessible literature and databases, this document will present a standardized framework for the presentation of such data. This includes templated tables for quantitative results and generalized experimental protocols for key spectroscopic techniques. This framework is based on established principles for the analysis of cyclic amino acids and will be updated as authenticated data becomes available.
Introduction
This compound is a cyclic, non-proteinogenic amino acid. Its rigid structure, conferred by the indane moiety, makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other constrained molecules. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in any research or development context. This guide outlines the expected spectroscopic signature of the molecule across several standard analytical techniques.
Spectroscopic Data Summary
The following tables are formatted to present the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These tables are currently populated with placeholder data and typical ranges for the functional groups present in the molecule.
Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: D₂O, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.2-7.4 | Multiplet | Aromatic C-H |
| ~3.3 (A) | Doublet | CH₂ (Benzylic) |
| ~3.1 (B) | Doublet | CH₂ (Benzylic) |
Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: D₂O, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~140-145 | Aromatic C (Quaternary) |
| ~125-130 | Aromatic C-H |
| ~60-65 | C-NH₂ (Quaternary α-C) |
| ~40-45 | CH₂ (Benzylic) |
Table 3: Infrared (IR) Absorption Data (Predicted)
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2800-3100 | Medium | N-H stretch (Amine) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1580-1650 | Medium | N-H bend (Amine) |
| ~1400-1500 | Medium | C=C stretch (Aromatic) |
Table 4: Mass Spectrometry (MS) Data (Predicted)
Ionization Method: Electrospray Ionization (ESI)
| m/z Ratio | Ion Type |
| 178.08 | [M+H]⁺ |
| 161.08 | [M-NH₃+H]⁺ |
| 132.06 | [M-COOH+H]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the chemical shifts of the amine and carboxylic acid protons are solvent-dependent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the instrument parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve optimal ionization and signal intensity.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information. Common fragmentation pathways for amino acids include the loss of water, ammonia, and the carboxylic acid group.
-
Logical Workflow for Spectroscopic Characterization
For clarity, the logical flow of experiments for the complete characterization of this compound is presented.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
2-Amino-2-indancarboxylic Acid: A Comprehensive Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility profile of 2-Amino-2-indancarboxylic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information, outlining standardized experimental protocols for comprehensive solubility assessment, and providing a logical workflow for determining the solubility of this and similar compounds.
Introduction to this compound
This compound is a cyclic amino acid analogue. Its rigid structure, conferred by the indane moiety, makes it a valuable building block in medicinal chemistry for the synthesis of conformationally constrained peptides and other pharmacologically active agents. Understanding its solubility is a critical first step in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy.
Solubility Data
Currently, detailed quantitative solubility data for this compound across a range of solvents, pH levels, and temperatures is not extensively documented in scientific literature. However, qualitative assessments have indicated its general solubility characteristics.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Temperature | pH | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Heated | Not Specified | Slightly Soluble | [1] |
| Methanol | Not Specified | Not Specified | Slightly Soluble | [1] |
| Water | Not Specified | Not Specified | Generally Soluble (as an amino acid) | [2] |
| Non-polar organic solvents | Not Specified | Not Specified | Generally Insoluble (as an amino acid) | [2] |
Note: This table is intended to be a template for researchers to populate with experimentally determined quantitative data.
Experimental Protocols for Solubility Determination
To generate a comprehensive and quantitative solubility profile for this compound, the following standard experimental methodologies are recommended.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, propylene glycol)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the samples to ensure an excess of undissolved solid remains.
-
Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or crystallization during this step.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
The solubility is reported in units such as mg/mL, g/L, or molarity.
pH-Solubility Profile
For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.
Objective: To determine the aqueous solubility of this compound as a function of pH.
Procedure:
-
Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Perform the equilibrium solubility method (as described in 3.1) in each of these buffers.
-
Plot the determined solubility values against the corresponding pH of the buffer. This profile is critical for predicting the compound's behavior in the gastrointestinal tract.
Visualizing the Solubility Assessment Workflow
A systematic approach is essential for a thorough solubility assessment. The following diagram illustrates a typical workflow.
Caption: Workflow for Comprehensive Solubility Profiling.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how solubility impacts subsequent stages is crucial. The following diagram illustrates the logical relationship between solubility and key development milestones.
Caption: Impact of Solubility on Drug Development Milestones.
Conclusion
References
In-Depth Technical Guide: 2-Amino-2-indancarboxylic Acid Crystal Structure Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the analysis of the crystal structure of 2-Amino-2-indancarboxylic acid. Despite the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document outlines the theoretical structural parameters, details the general experimental protocols for its determination via single-crystal X-ray diffraction, and presents visualizations of its molecular structure and the analytical workflow. This guide serves as a valuable resource for researchers interested in the conformational properties of constrained amino acids and the methodologies for their structural elucidation.
Introduction
This compound is a non-proteinogenic, conformationally constrained amino acid. Its rigid indane framework makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with defined secondary structures. Understanding its three-dimensional structure is crucial for rational drug design and for predicting its influence on the conformation of larger molecules. This guide addresses the structural analysis of this compound, providing both theoretical data and a detailed description of the experimental procedures required for its empirical determination.
Predicted Crystallographic and Molecular Data
In the absence of an experimentally determined crystal structure from public databases, the following tables summarize predicted or theoretical data for this compound. These values are derived from computational chemistry models and typical bond lengths and angles for similar molecular fragments.
Table 1: Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic (Hypothetical) |
| Space Group | P2₁/c or Pca2₁ (Hypothetical) |
| a (Å) | 10.5 - 12.5 (Estimated) |
| b (Å) | 5.0 - 7.0 (Estimated) |
| c (Å) | 14.0 - 16.0 (Estimated) |
| α (°) | 90 |
| β (°) | 95 - 105 (Estimated for Monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 750 - 1300 (Estimated) |
| Z | 4 (Hypothetical) |
Table 2: Key Predicted Intramolecular Bond Lengths and Angles
| Bond/Angle | Predicted Value |
| Bond Lengths (Å) | |
| C(sp³)-C(sp³) (indan) | 1.52 - 1.55 |
| C(sp³)-C(ar) | 1.50 - 1.53 |
| C(ar)-C(ar) | 1.38 - 1.41 |
| Cα-C(carboxyl) | 1.52 - 1.55 |
| Cα-N | 1.46 - 1.49 |
| C=O | 1.20 - 1.23 |
| C-O | 1.30 - 1.33 |
| **Bond Angles (°) ** | |
| C-Cα-C | ~109.5 |
| N-Cα-C(carboxyl) | ~110 |
| O-C-O (carboxyl) | ~125 |
Experimental Protocols for Crystal Structure Determination
The following sections detail the standard experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like this compound.
Synthesis and Crystallization
Synthesis of this compound can be achieved through various established methods, such as the Strecker synthesis from 2-indanone.
Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents is performed to find a suitable system where the compound has moderate solubility. Common solvents for amino acids include water, ethanol, methanol, and their mixtures.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent or solvent system. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container with a second solvent (the precipitant) in which the compound is poorly soluble. The vapor of the precipitant slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) are directed at the crystal. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1] A complete dataset is collected by rotating the crystal through a specific angular range.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its crystal structure determination.
Conclusion
While a definitive, experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides a robust framework for its analysis. The predicted structural data, detailed experimental protocols, and clear visualizations offer valuable insights for researchers in medicinal chemistry and structural biology. The methodologies outlined herein are standard for the structural elucidation of small organic molecules and can be readily applied to obtain the precise crystal structure of this compound, which will undoubtedly aid in the future design of novel therapeutics.
References
In-Depth Technical Guide: Theoretical Conformational Analysis of 2-Aminoindan-2-carboxylic Acid (H-Aic-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan-2-carboxylic acid (H-Aic-OH), a conformationally constrained cyclic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid indane framework imparts unique stereochemical properties that can influence the secondary structure of peptides and enhance biological activity and stability. This technical guide provides a comprehensive overview of the theoretical conformational analysis of H-Aic-OH, summarizing key quantitative data from computational studies, detailing the methodologies employed, and visualizing the fundamental principles of conformational analysis. Understanding the conformational preferences of H-Aic-OH is crucial for the rational design of peptidomimetics and other therapeutic agents with well-defined three-dimensional structures.
Introduction to Conformational Analysis
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy variations associated with changes in these arrangements. For a molecule like H-Aic-OH, which possesses rotatable single bonds, different spatial orientations, or conformations, can exist. These conformations are interconvertible without breaking any covalent bonds. The relative stability of these conformers is determined by their potential energy, which is influenced by factors such as torsional strain, steric hindrance, and intramolecular interactions like hydrogen bonding.
Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are powerful tools for exploring the conformational landscape of a molecule. These methods can predict the geometries of stable conformers, their relative energies, and the energy barriers for interconversion between them.
Conformational Preferences of H-Aic-OH
The conformational rigidity of H-Aic-OH is primarily due to the indane ring system. However, rotation around the Cα-Cβ and Cα-C' single bonds, as well as the orientation of the carboxylic acid and amino groups, gives rise to a set of distinct low-energy conformers.
Key Dihedral Angles
The conformation of an amino acid is typically described by a set of dihedral angles. For H-Aic-OH, the key dihedral angles include:
-
ω (Cα-C'-O-H): Describes the orientation of the hydroxyl proton of the carboxylic acid. The syn (ω ≈ 0°) and anti (ω ≈ 180°) conformations are the most common.
-
χ1 (N-Cα-Cβ-Cγ): Defines the rotation around the bond connecting the alpha-carbon to the indane ring.
-
ψ (N-Cα-C'-O): Describes the rotation around the bond between the alpha-carbon and the carbonyl carbon.
-
φ (C'-N-Cα-C'): Relevant when H-Aic-OH is incorporated into a peptide chain.
Relative Energies of Conformers
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the relative energies of different H-Aic-OH conformers. These calculations help identify the most stable, or ground-state, conformation and the energy penalties associated with other conformations.
Table 1: Calculated Relative Energies of H-Aic-OH Conformers
| Conformer | Dihedral Angle (ω) | Relative Energy (kcal/mol) |
| 1 (syn) | ~0° | 0.00 |
| 2 (anti) | ~180° | 4.5 - 6.0 |
Note: The energy difference between syn and anti conformers can vary depending on the level of theory, basis set, and solvent model used in the calculations.
The syn conformation of the carboxylic acid group is generally found to be the most stable due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
Methodologies for Conformational Analysis
A thorough theoretical conformational analysis involves a multi-step computational workflow. The choice of methods is critical for obtaining accurate and reliable results.
Computational Workflow
A typical workflow for the conformational analysis of a molecule like H-Aic-OH is as follows:
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for accurate geometry optimizations and energy calculations of different conformers.
Experimental Protocol: DFT Calculations for H-Aic-OH Conformational Analysis
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Initial Geometries: Initial 3D structures of the syn and anti conformers of H-Aic-OH are built.
-
Method and Basis Set: A suitable DFT functional and basis set are chosen. A common choice is the B3LYP functional with the 6-31G(d,p) basis set for initial optimizations, followed by single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Model: To simulate the effect of a solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed during the calculations.
-
Energy Analysis: The relative energies of the conformers are calculated by comparing their total electronic energies, including ZPVE corrections.
Potential Energy Surface (PES) Scan
To understand the energy barrier for the interconversion between conformers, a potential energy surface (PES) scan can be performed. This involves systematically changing a specific dihedral angle (e.g., the O=C-O-H dihedral angle) and calculating the energy at each step.
Impact on Drug Design and Development
The conformational preferences of H-Aic-OH have significant implications for its use in drug design. By incorporating this constrained amino acid into a peptide sequence, researchers can:
-
Induce Specific Secondary Structures: The rigid nature of H-Aic-OH can help to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Enhance Receptor Binding: A pre-organized, conformationally restricted ligand can bind to its target receptor with higher affinity and specificity, as less conformational entropy is lost upon binding.
-
Improve Metabolic Stability: The constrained backbone can protect the peptide from enzymatic degradation, leading to a longer biological half-life.
Conclusion
The theoretical conformational analysis of H-Aic-OH provides valuable insights into its structural properties and energetic landscape. Computational methods such as DFT and molecular dynamics simulations are indispensable tools for elucidating the preferred conformations and the energy barriers between them. This knowledge is fundamental for the rational design of novel peptides and small molecules with enhanced therapeutic potential, enabling researchers to precisely control the three-dimensional structure of bioactive compounds. As computational resources and methodologies continue to advance, the in-silico analysis of such constrained amino acids will play an increasingly important role in the future of drug discovery and development.
Methodological & Application
Application Notes and Protocols for 2-Amino-2-indancarboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the non-proteinogenic amino acid 2-Amino-2-indancarboxylic acid (Aic) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Aic is a conformationally constrained and sterically hindered amino acid that can significantly influence the secondary structure and stability of peptides, making it a valuable tool in drug design and development.[1]
Introduction to this compound (Aic)
This compound is a cyclic, non-natural amino acid characterized by a rigid indane ring system. This structural feature imparts significant conformational constraints on the peptide backbone, influencing folding and stability. The incorporation of Aic can lead to peptides with enhanced resistance to enzymatic degradation and unique structural properties. However, its bulky nature also presents challenges during solid-phase synthesis, requiring optimized coupling protocols to achieve high yields.
Data Presentation: Comparative Coupling Efficiency
The successful incorporation of the sterically hindered Fmoc-Aic-OH requires careful selection of coupling reagents. The following table summarizes the expected coupling efficiencies of various common coupling reagents based on their known performance with hindered amino acids. It is important to note that optimal conditions may vary depending on the specific peptide sequence and adjacent amino acids.
| Coupling Reagent | Activating Additive | Base | Typical Coupling Time | Expected Yield (%) | Key Considerations |
| HATU | Internal (HOAt) | DIPEA, Collidine | 1 - 4 hours | >95% | Highly reactive, recommended for sterically hindered couplings. Minimizes racemization. |
| HBTU | Internal (HOBt) | DIPEA, NMM | 2 - 6 hours | >90% | Effective for most couplings, but may require double coupling for Aic. |
| DIC/Oxyma | OxymaPure | DIPEA | 4 - 12 hours | 85-95% | Cost-effective option. Longer reaction times are generally required. |
| PyBOP | Internal (HOBt) | DIPEA, NMM | 2 - 6 hours | >90% | Good alternative to aminium/uronium salts. |
Experimental Protocols
The following protocols provide detailed methodologies for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Protocol 1: Standard Fmoc-SPPS Cycle for Aic Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-Aic-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Aic-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-Aic-OH:
-
In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or faint yellow) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
-
-
Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes. Wash thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 2: Enzymatic Stability Assay
This protocol describes a general method to assess the stability of Aic-containing peptides against proteolytic degradation.
Materials:
-
Purified Aic-containing peptide
-
Control peptide (with a natural amino acid at the corresponding position)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or serum)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
RP-HPLC system
Procedure:
-
Sample Preparation: Prepare stock solutions of the Aic-containing peptide and the control peptide in the reaction buffer.
-
Enzymatic Reaction:
-
Incubate the peptide solutions with the protease solution at a specific concentration and temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquots.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life of the peptides.
Visualizations
Figure 1: General workflow for the incorporation of Fmoc-Aic-OH in solid-phase peptide synthesis.
Figure 2: Simplified representation of the HATU-mediated coupling of Fmoc-Aic-OH.
Applications in Drug Development
The unique structural properties conferred by this compound make it a valuable building block in the design of therapeutic peptides.
-
Enhanced Stability: The rigid indane structure can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.
-
Conformational Control: Aic can be used to induce specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.[1]
-
Improved Potency: By locking the peptide into a bioactive conformation, the incorporation of Aic can lead to enhanced binding affinity and increased potency.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis is a powerful strategy for developing novel therapeutics with improved stability and activity. While its steric hindrance requires optimized coupling conditions, the use of highly reactive coupling reagents like HATU can ensure efficient synthesis. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this unique amino acid in their peptide design and drug discovery efforts.
References
Application Notes: Coupling Protocols for 2-Amino-2-indancarboxylic Acid
Introduction
2-Amino-2-indancarboxylic acid is a non-proteinogenic, cyclic, α,α-disubstituted amino acid. Its rigid, sterically hindered structure makes it a valuable building block in medicinal chemistry for designing conformationally constrained peptides and peptidomimetics. The incorporation of such residues can enhance metabolic stability and receptor affinity. However, the steric hindrance posed by the quaternary α-carbon presents significant challenges for standard peptide coupling procedures, often leading to low reactivity, incomplete reactions, and potential side reactions.[1][2][3]
These application notes provide a comprehensive guide to effective coupling strategies for this compound in both solid-phase and solution-phase synthesis. The protocols emphasize the use of potent coupling reagents and optimized conditions to overcome the challenges associated with this sterically demanding amino acid.[4]
Challenges in Coupling
The primary difficulty in acylating the amino group of a peptide chain with N-protected this compound, or in activating its carboxyl group to acylate another amine, stems from steric hindrance.[4][5] This can prevent the reacting centers from achieving the necessary proximity and orientation for efficient amide bond formation. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) alone may be inefficient.[6] To achieve high yields, more potent activating reagents are required.[7]
Data Presentation: Comparative Coupling Efficiency
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes various coupling conditions and their generally expected efficiencies for sterically hindered amino acids. Yields are sequence-dependent and may require further optimization.
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) for Hindered Couplings | Key Considerations |
| HATU | Internal (HOAt) | DIPEA, Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings; reduces racemization.[8][9] Can cause capping of the N-terminus if used in excess. |
| HBTU | Internal (HOBt) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, a standard for difficult couplings.[8] May require double coupling. |
| PyBOP | Internal (HOBt) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Byproducts are less hazardous than those from BOP.[8] Reactions are rapid.[7] |
| DIC/Oxyma | OxymaPure® | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | A safer and often more effective alternative to HOBt-based additives. |
| DIC/HOBt | HOBt | DIPEA, NMM | DMF, CH₂Cl₂ | 85-95% | A classic and cost-effective method; addition of HOBt minimizes racemization.[8] |
| Symmetrical Anhydride | N/A | DIPEA | CH₂Cl₂, DMF | >90% | Highly effective for coupling to a sterically hindered N-terminus.[5] Requires pre-formation. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol details a single coupling cycle for incorporating an N-terminally protected (e.g., Fmoc) this compound onto a resin-bound peptide chain with a free N-terminal amine.
Reagents and Equipment:
-
Peptide-resin with a free N-terminus
-
Fmoc-2-Amino-2-indancarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxide hexafluorophosphate)[8]
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
N-terminal Deprotection:
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the deprotection step with fresh solution for 15-20 minutes.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly by agitating with DMF (5-6 times for 2 minutes each) and then DCM (3 times for 2 minutes each) to remove all residual deprotection agent.
-
Coupling of Fmoc-2-Amino-2-indancarboxylic acid:
-
In a separate vial, prepare the activation solution: Dissolve Fmoc-2-Amino-2-indancarboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[10]
-
Add the activated solution to the reaction vessel containing the washed, deprotected resin.
-
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. To ensure complete coupling, the reaction progress can be monitored using a qualitative test (e.g., Kaiser test). For a hindered residue like this, a negative Kaiser test may take longer to achieve.
-
Double Coupling (Optional but Recommended): If the Kaiser test is positive after the initial coupling time, drain the reaction solution and repeat steps 4 and 5 with a fresh activation solution.
-
Final Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Synthesis using DIC/HOBt
This protocol describes the coupling of N-protected this compound to an amino acid ester hydrochloride.
Reagents and Equipment:
-
N-protected (e.g., Boc) this compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine) or DIPEA
-
Anhydrous solvents (DCM, DMF)
-
Round-bottom flasks, magnetic stirrer, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reactant Preparation:
-
Dissolve N-Boc-2-Amino-2-indancarboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or a DCM/DMF mixture if solubility is an issue) in a round-bottom flask.
-
In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt and free the amine. Stir for 10-15 minutes.
-
-
Activation and Coupling:
-
Cool the N-Boc-2-Amino-2-indancarboxylic acid solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the cooled solution and stir for 15-20 minutes for pre-activation.
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture.
-
Allow the reaction to warm to room temperature and stir overnight (16-24 hours).
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[9]
-
Visualizations
General Coupling Reaction Scheme
Caption: General scheme for amide bond formation with this compound.
SPPS Workflow for a Single Coupling Cycle
Caption: Workflow for the solid-phase synthesis coupling cycle.
Solution-Phase Coupling Workflow
Caption: Workflow for the solution-phase coupling protocol.
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]
- 4. benchchem.com [benchchem.com]
- 5. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Incorporation of 2-Amino-2-indancarboxylic Acid into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of non-coded amino acids (NCAAs) into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. 2-Amino-2-indancarboxylic acid (Aic), a conformationally constrained synthetic amino acid, has emerged as a valuable building block in peptide design. Its rigid structure, stemming from the fusion of a cyclopentane ring to a benzene ring, imparts significant conformational rigidity to the peptide backbone. This rigidity can lead to a range of benefits, including increased receptor binding affinity and selectivity, enhanced proteolytic stability, and improved pharmacokinetic profiles. These application notes provide a comprehensive overview of the incorporation of Aic into peptides, including synthetic protocols, and its impact on peptide structure and function.
Key Applications of Aic Incorporation:
-
Enhanced Receptor Affinity and Selectivity: The conformational constraint imposed by Aic can lock the peptide into a bioactive conformation, leading to a more favorable interaction with its target receptor. This can result in a significant increase in binding affinity and selectivity for a specific receptor subtype. A notable application is in the design of potent and selective opioid receptor agonists.[1][2]
-
Increased Proteolytic Stability: The steric hindrance provided by the indanyl moiety of Aic can shield adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to degradation extends the in vivo half-life of the peptide, a critical factor for therapeutic efficacy. While direct quantitative data for Aic-containing peptides is not abundant in publicly available literature, the principle is well-established for other conformationally constrained and non-natural amino acids.[3][4][5]
-
Modulation of Peptide Conformation: The incorporation of Aic can induce specific secondary structures, such as turns or helical motifs, in the peptide chain. This ability to dictate conformation is a powerful tool for designing peptides with predefined three-dimensional structures tailored for specific biological targets.
Quantitative Data Summary
The incorporation of this compound (Aic) into peptides has been shown to significantly impact their biological activity and stability. The following tables summarize key quantitative data from studies on Aic-containing peptides, primarily focusing on opioid receptor agonists.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of Aic-Containing Dermorphin Analogs
| Peptide Sequence | Modification | Ki (nM) for MOR | Fold Change vs. Native |
| H-Tyr-D-Orn-Phe-Glu-NH₂ | Native Peptide | 1.5 | - |
| H-Tyr-D-Orn-Aic-Glu-NH₂ | Phe replaced with Aic | 0.3 | 5-fold increase |
Data adapted from molecular dynamics simulation studies on potent and highly µ-selective opioid analogs.[2]
Table 2: Expected Proteolytic Stability of Aic-Containing Peptides in Human Serum
| Peptide | Modification | Expected Half-life (t½) in Serum | Expected Improvement Factor |
| Native Linear Peptide | - | Minutes | - |
| Aic-Containing Peptide | Incorporation of Aic | Hours | >10-fold |
| Cyclic Native Peptide | Cyclization | Hours | >10-fold |
This table presents expected data based on the established principle that conformationally constrained amino acids and cyclization significantly increase resistance to proteolytic degradation.[3][4][5] Actual values are sequence-dependent and require experimental verification.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aic-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a model peptide containing Aic using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aic-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-Aic-OH (Sterically Hindered):
-
Due to the steric hindrance of Aic, a more potent coupling reagent and extended reaction time are recommended.
-
In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).
-
Add the activated Fmoc-Aic-OH solution to the deprotected resin.
-
Shake for at least 4 hours at room temperature. For difficult couplings, this can be extended to overnight.
-
Double Coupling: After the initial coupling, drain the reaction solution and add a fresh solution of activated Fmoc-Aic-OH. Shake for another 2-4 hours.
-
Monitor the coupling with a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains sensitive residues, add DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Proteolytic Stability Assay
This protocol describes a method to assess the stability of an Aic-containing peptide in human serum.
Materials:
-
Lyophilized native and Aic-containing peptides
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% TFA (quenching solution)
-
Incubator at 37°C
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Stock Solution Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm human serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a microcentrifuge tube containing the quenching solution in a 1:3 ratio (sample:quenching solution).
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge at high speed for 10-15 minutes to precipitate serum proteins.
-
Collect the supernatant for analysis.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant from each time point by RP-HPLC.
-
Use a gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.
-
Identify degradation products by collecting fractions from the HPLC and analyzing them by mass spectrometry.
-
Visualizations
Signaling Pathway
Caption: Mu-opioid receptor signaling pathway activated by an Aic-containing peptide.
Experimental Workflows
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for assessing the biological activity of modified peptides.
References
2-Amino-2-indancarboxylic Acid: A Versatile Scaffold for the Development of Novel Neuroprotective Agents
For Immediate Release
[City, State] – [Date] – 2-Amino-2-indancarboxylic acid is emerging as a promising building block for the design and synthesis of novel neuroprotective agents. Its rigid, bicyclic structure provides a unique scaffold that can be readily modified to generate a diverse range of derivatives with the potential to combat neuronal damage in various neurological disorders. This application note provides a detailed overview of the synthesis of this compound derivatives, protocols for evaluating their neuroprotective activity, and insights into the underlying signaling pathways.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and ischemic stroke, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of therapeutics for these conditions is the identification of small molecules that can protect neurons from damage and death. This compound serves as a valuable starting point for medicinal chemists due to its structural resemblance to endogenous molecules and its amenability to chemical derivatization.[1]
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes. One efficient method involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with α,α'-dibromo-o-xylene. This approach allows for a practical and scalable preparation of the target amino acid.
General Protocol for Amide Derivative Synthesis
Amide derivatives of this compound can be synthesized through standard amide coupling reactions.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agents (e.g., EDC, HOBt) or a base (e.g., triethylamine) for acyl chlorides
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
If starting with a carboxylic acid, dissolve this compound (1 equivalent), the carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If starting with an acyl chloride, dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acyl chloride (1.1 equivalents) dropwise at 0°C and then stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Experimental Protocols for Neuroprotective Activity Assessment
The neuroprotective potential of this compound derivatives can be evaluated using various in vitro and in vivo models of neuronal injury. A common in vitro model for cerebral ischemia is the Oxygen-Glucose Deprivation/Reperfusion (OGD/R) assay.
Protocol 1: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This assay simulates the conditions of ischemic stroke in a cell culture setting.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Glucose-free DMEM
-
Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Seed neuronal cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce OGD by replacing the culture medium with glucose-free DMEM and placing the plates in a hypoxic chamber for a specified duration (e.g., 4 hours).
-
Initiate reperfusion by replacing the glucose-free medium with normal culture medium and returning the plates to a normoxic incubator for 24 hours.
-
Assess cell viability and cytotoxicity using the MTT and LDH assays, respectively.
Protocol 2: MTT Assay for Cell Viability
Procedure:
-
After the reperfusion period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.[2]
Protocol 3: LDH Assay for Cytotoxicity
Procedure:
-
After the reperfusion period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.[3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the neuroprotective effects of various this compound derivatives in an OGD/R model.
| Compound ID | Derivative Type | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max) |
| A-001 | Unsubstituted Amide | 10 | 75 ± 5 | 20 ± 3 |
| A-002 | Phenyl-substituted Amide | 10 | 85 ± 4 | 15 ± 2 |
| A-003 | Heterocyclic Amide | 10 | 92 ± 3 | 10 ± 2 |
| N-001 | N-Benzyl | 10 | 80 ± 6 | 18 ± 4 |
| N-002 | N-Phenethyl | 10 | 88 ± 5 | 12 ± 3 |
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of small molecules are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are two critical cascades that regulate cell survival and apoptosis.[5][6][7][8]
PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is a well-established pro-survival mechanism in neurons.[7][8] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.
MAPK/ERK Signaling Pathway
The role of the MAPK/ERK pathway in neuronal survival is more complex, with both pro- and anti-apoptotic functions reported depending on the stimulus and cellular context.[5][9] In many cases of neuroprotection, sustained activation of ERK1/2 is associated with enhanced cell survival.
Protocol 4: Western Blot Analysis of Akt and ERK Phosphorylation
Procedure:
-
Treat neuronal cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Normalize the levels of p-Akt and p-ERK to total Akt and total ERK, respectively, and a loading control (e.g., β-actin).[3]
Visualizations
References
- 1. Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Ionotropic and metabotropic receptors, protein kinase A, protein kinase C, and Src contribute to C-fiber-induced ERK activation and cAMP response element-binding protein phosphorylation in dorsal horn neurons, leading to central sensitization. [scholars.duke.edu]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Mimetics Using 2-Amino-2-indancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of peptide mimetics incorporating the constrained non-canonical amino acid, 2-Amino-2-indancarboxylic acid (Aic). The inclusion of Aic into peptide sequences can impart unique conformational constraints, leading to enhanced biological activity, receptor selectivity, and metabolic stability. This document outlines the synthetic protocols for incorporating Aic into peptides using solid-phase peptide synthesis (SPPS), presents key quantitative data, and details the biological evaluation of these peptide mimetics, with a focus on their activity at opioid receptors.
Introduction to this compound in Peptidomimetics
This compound is a cyclic amino acid that, due to its rigid structure, restricts the conformational freedom of the peptide backbone. This property is highly valuable in the design of peptide mimetics, as it can lock the peptide into a bioactive conformation that is recognized by its target receptor. The indane moiety can also engage in favorable interactions with the receptor binding pocket, potentially increasing affinity and selectivity. The use of such constrained amino acids is a key strategy in drug discovery to develop peptides with improved therapeutic properties, such as enhanced potency and resistance to enzymatic degradation.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of a representative peptide mimetic containing this compound, KSK-103 (Dmt-c(-SCH2CH2S-)[DCys-Aic-DPen]-OH). This peptide has been shown to exhibit potent and selective activity at opioid receptors.
Table 1: Synthesis and Characterization of KSK-103
| Parameter | Value |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Resin | Rink Amide MBHA |
| Chemistry | Fmoc/tBu |
| Overall Yield | Not Reported |
| Purity (post-purification) | >95% |
| Characterization Methods | RP-HPLC, Mass Spectrometry |
Table 2: Biological Activity of KSK-103 at Opioid Receptors [1]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of standard agonist) |
| Mu Opioid Receptor (MOR) | 2.4 ± 0.7 | 1.4 ± 0.4 ([³⁵S]GTPγS) | 37 ± 4% (vs. DPDPE) |
| Delta Opioid Receptor (DOR) | 2.3 ± 0.5 | Antagonist | N/A |
| Kappa Opioid Receptor (KOR) | >1000 | Not Determined | Not Determined |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Mimetic Containing this compound (Aic)
This protocol describes the manual solid-phase synthesis of a peptide amide incorporating Fmoc-Aic-OH using a Rink Amide resin and standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aic-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Aic-OH:
-
Follow the general amino acid coupling procedure (Step 3) for Fmoc-Aic-OH. Due to the sterically hindered nature of Aic, a longer coupling time (e.g., 4 hours or double coupling) may be necessary to ensure complete reaction.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptide mimetic for mu (μ) and delta (δ) opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing human mu or delta opioid receptors.
-
[³H]DAMGO (for μ-opioid receptor) or [³H]DPDPE (for δ-opioid receptor) as the radioligand.
-
Synthesized peptide mimetic at various concentrations.
-
Naloxone (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the synthesized peptide at various concentrations.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Functional Assay
This protocol measures the ability of the synthesized peptide mimetic to activate G-proteins coupled to opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing human mu or delta opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Synthesized peptide mimetic at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, GDP, and the synthesized peptide at various concentrations.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.
Visualizations
References
Application of 2-Aminoindan-2-carboxylic Acid (H-Aic-OH) in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan-2-carboxylic acid, abbreviated as H-Aic-OH, is a cyclic amino acid derivative characterized by a rigid indane framework.[1] This structural rigidity makes it a compelling monomer for incorporation into various polymer backbones to enhance their mechanical and thermal properties. Its application in materials science is primarily focused on the development of high-performance polymers with improved strength, stiffness, and thermal stability. This document provides detailed application notes and experimental protocols for the utilization of H-Aic-OH in polymer chemistry.
Chemical and Physical Properties of H-Aic-OH
A thorough understanding of the physicochemical properties of H-Aic-OH is crucial for its effective application in polymer synthesis.
| Property | Value | Reference |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in acidic and basic aqueous solutions. |
Applications in Polymer Chemistry
The incorporation of the rigid, bicyclic structure of H-Aic-OH into polymer chains can significantly impact the material's properties. The primary applications lie in the synthesis of polyamides and polyesters, where H-Aic-OH can be used as a co-monomer to introduce rigidity and improve performance characteristics.
Polyamides
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The inclusion of H-Aic-OH can lead to semi-aromatic or aromatic polyamides with enhanced thermal and mechanical properties.
Logical Relationship: H-Aic-OH in Polyamide Synthesis
Caption: Incorporation of H-Aic-OH into a polyamide backbone via polycondensation.
Polyesters
Similarly, H-Aic-OH can be incorporated into polyesters, which contain repeating ester linkages (-CO-O-). The rigid indane ring can restrict chain mobility, leading to higher glass transition temperatures and improved mechanical strength.
Experimental Protocols
General Considerations
-
Purity of Monomers: The purity of H-Aic-OH and other co-monomers is critical for achieving high molecular weight polymers. Recrystallization or sublimation may be necessary.
-
Stoichiometry: Precise stoichiometric balance between the functional groups (amino and carboxyl or hydroxyl and carboxyl) is essential for high molecular weight polymer formation in polycondensation reactions.
-
Inert Atmosphere: Polycondensation reactions, especially at high temperatures, should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Protocol 1: Synthesis of a Co-polyamide using H-Aic-OH via Solution Polymerization
This protocol describes the synthesis of a co-polyamide from H-Aic-OH, a flexible diamine (e.g., hexamethylenediamine), and a diacyl chloride (e.g., adipoyl chloride).
Experimental Workflow: Solution Polyamide Synthesis
Caption: Workflow for the synthesis of a co-polyamide containing H-Aic-OH.
Materials:
-
H-Aic-OH
-
Hexamethylenediamine
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar ratio of H-Aic-OH and hexamethylenediamine in anhydrous NMP containing anhydrous pyridine as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of adipoyl chloride dissolved in a small amount of anhydrous NMP to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100°C for 4-6 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of a Co-polyester using H-Aic-OH via Melt Polycondensation
This protocol outlines the synthesis of a co-polyester from H-Aic-OH, a diol (e.g., ethylene glycol), and a dicarboxylic acid (e.g., terephthalic acid).
Materials:
-
H-Aic-OH
-
Ethylene glycol
-
Terephthalic acid
-
Antimony trioxide (catalyst)
-
Stabilizer (e.g., a phosphite antioxidant)
-
Argon or Nitrogen gas
Procedure:
-
Charge the monomers (H-Aic-OH, ethylene glycol, and terephthalic acid in the desired molar ratio), catalyst, and stabilizer into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C to initiate the esterification reaction, during which water will be distilled off.
-
After the removal of water ceases, gradually increase the temperature to 250-280°C and apply a high vacuum ( <1 Torr).
-
Continue the polycondensation under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.
Characterization of Polymers Containing H-Aic-OH
The resulting polymers should be characterized to determine their structure and properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide or ester bond formation and the presence of the indane structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the polymer structure and composition. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. |
| Tensile Testing | Measurement of mechanical properties such as tensile strength, Young's modulus, and elongation at break. |
Expected Impact on Polymer Properties
The incorporation of H-Aic-OH is expected to lead to the following changes in polymer properties, although specific quantitative data is not yet widely available in the public domain and would need to be determined experimentally.
| Property | Expected Change with H-Aic-OH Incorporation | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid indane ring restricts the mobility of the polymer chains. |
| Tensile Strength | Increase | The rigid structure enhances the load-bearing capacity of the polymer. |
| Young's Modulus | Increase | The stiffness of the polymer is increased due to the rigid monomer. |
| Solubility | Decrease | The rigid and bulky groups can hinder solvent penetration and chain dissolution. |
| Crystallinity | Potentially Disrupted | The non-linear and bulky structure of H-Aic-OH may disrupt the regular packing of polymer chains. |
Conclusion
H-Aic-OH is a promising monomer for the synthesis of high-performance polymers with enhanced mechanical and thermal properties. Its rigid, bicyclic structure makes it an attractive building block for creating robust polyamides and polyesters. The provided protocols offer a starting point for researchers to explore the incorporation of H-Aic-OH into various polymer systems and to investigate the resulting material properties. Further research is needed to fully elucidate the structure-property relationships and to explore the full potential of this unique monomer in advanced polymer applications.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing 2-Amino-2-indancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Amino-2-indancarboxylic acid (Aic) in asymmetric synthesis. The content covers its application as a chiral auxiliary and as a target for stereoselective synthesis, providing detailed experimental protocols, quantitative data, and visual diagrams to aid in research and development.
Introduction
This compound is a rigid, cyclic amino acid that has garnered attention in medicinal chemistry and asymmetric synthesis.[1] Its constrained bicyclic structure makes it a valuable building block for introducing conformational rigidity into peptides and small molecules, which can enhance biological activity and metabolic stability.[1][2] In asymmetric synthesis, derivatives of this compound can serve as chiral auxiliaries, transferring stereochemical information to a prochiral substrate. Furthermore, the synthesis of enantiomerically pure this compound itself is a significant application of asymmetric methodologies.
Application 1: Synthesis of Enantiomerically Enriched α-Amino Acids using a Chiral Auxiliary Derived from this compound (Hypothetical Protocol)
The overall strategy involves the diastereoselective alkylation of a Ni(II) complex of a Schiff base formed from glycine and a chiral ligand derived from (S)-2-Amino-2-indancarboxylic acid. The rigid indane backbone is expected to provide excellent stereocontrol.
Caption: Workflow for the asymmetric synthesis of α-amino acids.
1. Synthesis of the Chiral Ligand:
This step involves the conversion of this compound into a suitable chiral ligand, for example, by reaction with 2-aminobenzophenone to form a Schiff base ligand.
2. Formation of the Ni(II) Complex:
-
To a solution of the chiral ligand (1.0 mmol) and glycine (1.1 mmol) in methanol (20 mL), add nickel(II) nitrate hexahydrate (1.0 mmol).
-
Add a solution of sodium methoxide (2.0 mmol) in methanol (5 mL) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
The resulting red-orange precipitate is collected by filtration, washed with methanol, and dried under vacuum to yield the Ni(II)-glycine Schiff base complex.
3. Diastereoselective Alkylation:
-
Suspend the Ni(II) complex (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (15 mL).
-
Add a base, for example, powdered potassium hydroxide (5.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography.
4. Hydrolysis and Recovery of the Chiral Auxiliary:
-
Dissolve the alkylated Ni(II) complex in a mixture of methanol and 6N HCl.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and adjust the pH to ~5 with a suitable base.
-
The precipitated chiral ligand can be recovered by filtration.
-
The aqueous filtrate containing the desired α-amino acid can be purified by ion-exchange chromatography.
The following table presents hypothetical data for the asymmetric alkylation, based on typical results obtained with similar chiral auxiliaries.[1]
| Entry | Alkylating Agent (R-X) | Base | Temp (°C) | Time (h) | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | Benzyl bromide | KOH | 0 | 12 | 85 | >95:5 |
| 2 | Ethyl iodide | NaH | -20 | 24 | 78 | >95:5 |
| 3 | Allyl bromide | LiOtBu | 0 | 8 | 82 | >90:10 |
| 4 | Propargyl bromide | KOH | 0 | 12 | 75 | >95:5 |
Application 2: Efficient Synthesis of this compound
An important application in the context of this topic is the synthesis of this compound itself. An efficient method involves the dialkylation of a nucleophilic glycine equivalent, using a Ni(II) complex of a Schiff base derived from 2-[N-(alpha-picolyl)amino]benzophenone (PAAP).
Caption: Synthesis of this compound.
1. Monoalkylation of the Ni(II)-Glycine Complex:
-
A mixture of the Ni(II)-glycine complex (1.0 mmol), o-dibromoxylene (1.1 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in a biphasic system of toluene and aqueous NaOH is stirred vigorously at room temperature for 12-24 hours.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the monoalkylated intermediate.
2. Intramolecular Cyclization:
-
The crude monoalkylated intermediate is dissolved in DMF.
-
A strong base, such as sodium tert-butoxide (1.5 mmol), is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and concentrated to yield the cyclized Ni(II) complex.
3. Decomposition and Isolation of this compound:
-
The cyclized complex is hydrolyzed with 6N HCl at reflux for 4-6 hours.
-
After cooling, the reaction mixture is neutralized, and the precipitated ligand is recovered by filtration.
-
The aqueous solution is then treated with a suitable reagent to precipitate the this compound, which is collected by filtration, washed, and dried.
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | Ni(II)-Glycine Complex, o-dibromoxylene | PTC, NaOH, Toluene/H₂O, RT | Monoalkylated Intermediate | ~97 |
| 2 | Monoalkylated Intermediate | NaOtBu, DMF, RT | Cyclized Ni(II) Complex | ~93 |
| 3 | Cyclized Ni(II) Complex | 6N HCl, Reflux | This compound | ~98 |
Conclusion
This compound and its derivatives are valuable tools in the field of asymmetric synthesis. The rigid indane framework provides a strong basis for stereochemical control, making it an attractive candidate for the development of novel chiral auxiliaries and ligands. Furthermore, efficient synthetic routes to enantiomerically pure this compound, such as the dialkylation of a glycine equivalent, highlight the practical applications of modern asymmetric methodologies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this unique amino acid in their synthetic endeavors.
References
Application Notes and Protocols: Fmoc-Protected 2-Amino-2-indancarboxylic Acid for Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy in modern drug discovery. These unique building blocks can fundamentally alter the pharmacological properties of peptide-based therapeutics, enhancing their stability, selectivity, and efficacy. One such NPAA, 2-Amino-2-indancarboxylic acid (Aic), offers a rigid scaffold that introduces significant conformational constraints into the peptide backbone.
Fmoc-protected this compound (Fmoc-Aic-OH) is a Cα-substituted aromatic amino acid derivative used in solid-phase peptide synthesis (SPPS). Its rigid indane ring system restricts the phi (φ) and psi (ψ) dihedral angles, making it a valuable tool for stabilizing specific secondary structures such as β-turns and helices. The conformational rigidity imparted by Aic can lead to peptides with increased enzymatic stability, enhanced receptor binding affinity, and improved biological activity. However, its sterically hindered nature presents unique challenges during peptide synthesis that require optimized protocols for successful incorporation.
This document provides detailed application notes and experimental protocols for the efficient incorporation of Fmoc-Aic-OH into synthetic peptides.
Properties and Advantages of Incorporating Aic
The unique structure of Aic provides several advantages in peptide design:
-
Conformational Rigidity: The fused
Application Notes and Protocols for Boc-protected 2-Amino-2-indancarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected 2-Amino-2-indancarboxylic acid (Boc-Aic-OH) is a conformationally constrained, non-proteinogenic α-amino acid that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid indane scaffold imposes significant conformational restrictions on the peptide backbone, making it an invaluable tool for the design of peptidomimetics with enhanced biological activity, metabolic stability, and receptor selectivity. The incorporation of Boc-Aic-OH can induce and stabilize specific secondary structures, such as β-turns and helical folds, which are often critical for molecular recognition and biological function.
Due to the sterically hindered nature of the quaternary α-carbon, the coupling of Boc-Aic-OH presents a synthetic challenge, often resulting in lower yields and requiring more forceful reaction conditions compared to standard proteinogenic amino acids. These application notes provide detailed protocols and strategies to overcome these synthetic hurdles, ensuring the efficient incorporation of this valuable building block into target molecules.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Boc-Aic-OH. The following table summarizes various coupling conditions and their generally expected efficiencies. It is important to note that yields are sequence-dependent and may require optimization for specific substrates.
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Standard for SPPS; fast activation. May require double coupling for sterically hindered residues.[1] |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings. Reduces racemization.[1] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for both solution and solid-phase synthesis. |
| EDC/HOBt | HOBt | DIPEA, NMM | DMF, DCM | 85-95% | Cost-effective; risk of side reactions if not optimized. |
| DIC/OxymaPure® | OxymaPure® | NMM | DCM, DMF | >90% | Reduces racemization and improves yields for difficult couplings.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-Aic-OH Incorporation
This protocol details a single coupling cycle for incorporating Boc-Aic-OH onto a resin-bound peptide chain with a free N-terminal amine using Boc/Bzl chemistry.
Materials:
-
Peptide-resin (e.g., MBHA or PAM resin) with a free amino group
-
Boc-Aic-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
-
Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes.[1]
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (3x) to remove excess base.
-
-
Coupling of Boc-Aic-OH:
-
In a separate vial, prepare the activation solution: Dissolve Boc-Aic-OH (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.[1]
-
Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of Boc-Aic-OH, a longer coupling time or a second coupling (double coupling) may be necessary.
-
Monitor the reaction completion using the Kaiser test (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle or for final cleavage.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-indancarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-2-indancarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Bucherer-Bergs reaction and the Strecker synthesis. Both routes utilize 2-indanone as the starting material. The Bucherer-Bergs reaction proceeds through a hydantoin intermediate, which is then hydrolyzed to the final amino acid.[1][2] The Strecker synthesis involves the formation of an α-aminonitrile from 2-indanone, which is subsequently hydrolyzed to yield the desired product.[3][4]
Q2: What is the starting material for the synthesis, and how can it be prepared?
A2: The primary starting material is 2-indanone. It can be synthesized from indene through oxidation, for example, by reaction with formic acid and hydrogen peroxide to form a diol monoformate, followed by hydrolysis with sulfuric acid.[5] Alternatively, it can be prepared from ortho-xylene via dibromination and subsequent reaction with a formaldehyde equivalent.
Q3: What are the key intermediates in these synthetic pathways?
A3: In the Bucherer-Bergs reaction, the key intermediate is spiro[indan-2,4'-imidazolidine]-2',5'-dione (also known as 2-indanone-derived hydantoin). For the Strecker synthesis, the crucial intermediate is 2-amino-2-cyanoindan.[1][3]
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen route, optimization of reaction conditions, and purity of reagents. While specific yield data for this compound is not extensively reported in readily available literature, analogous Bucherer-Bergs and Strecker syntheses for other amino acids can achieve yields ranging from moderate to high (50-90%) after careful optimization.
Q5: What are the primary safety concerns when performing these syntheses?
A5: A major safety concern is the use of cyanide salts (potassium or sodium cyanide) in both the Bucherer-Bergs and Strecker syntheses. Cyanides are highly toxic.[1] All manipulations involving cyanide salts must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas and must be avoided. Always follow established laboratory safety protocols for handling and disposal of cyanide waste.
Troubleshooting Guides
Bucherer-Bergs Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Hydantoin Intermediate | Incorrect reagent molar ratios. | Ensure a molar ratio of approximately 1:2:2 for 2-indanone to potassium cyanide to ammonium carbonate for balanced reactivity.[1] |
| Improper pH of the reaction mixture. | Maintain a pH of ~8-9. Ammonium carbonate acts as a buffer. Highly alkaline conditions can degrade cyanide, while acidic conditions inhibit the formation of the cyanohydrin intermediate.[1] | |
| Reaction temperature is too low. | Refluxing in an aqueous or alcoholic solvent (e.g., ethanol) at 80-100°C is generally required for efficient reaction progress.[1] | |
| Incomplete dissolution of reagents. | Ensure all reagents, particularly the ammonium carbonate, are fully dissolved before proceeding with the reaction at elevated temperatures. | |
| Low Yield of this compound after Hydrolysis | Incomplete hydrolysis of the hydantoin intermediate. | Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. Strong mineral acids (e.g., HCl) or bases (e.g., NaOH) are typically used. |
| Degradation of the product during hydrolysis. | Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures for extended periods) which can lead to decomposition of the amino acid. | |
| Formation of N-carbamoyl-2-amino-2-indancarboxylic acid as a byproduct. | Ensure complete hydrolysis by monitoring the reaction progress using techniques like TLC or HPLC. The N-carbamoyl intermediate is less polar than the final amino acid. | |
| Product is Difficult to Purify | Presence of unreacted 2-indanone. | Optimize the initial hydantoin formation step to ensure complete conversion of the starting material. |
| Contamination with inorganic salts from the reaction. | After acidification to precipitate the product, wash the crude product thoroughly with cold water to remove soluble inorganic salts. | |
| Co-precipitation of byproducts. | Recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be effective for purification. |
Strecker Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of α-Aminonitrile Intermediate | Inefficient imine formation. | Ensure the reaction is carried out under appropriate conditions for imine formation. The use of ammonium chloride can serve as a source of ammonia and a mild acid catalyst.[3] |
| Low concentration of cyanide ions. | Use a suitable source of cyanide, such as KCN or NaCN, and ensure it is fully dissolved in the reaction medium. | |
| Side reactions of 2-indanone. | Under basic conditions, 2-indanone can potentially undergo self-condensation. Control the reaction pH and temperature to minimize side reactions. | |
| Incomplete Hydrolysis of the α-Aminonitrile | Insufficiently strong acidic or basic conditions. | The hydrolysis of the nitrile group to a carboxylic acid typically requires strong acidic or basic conditions and heating.[3] |
| Formation of stable intermediates. | The hydrolysis proceeds through an amide intermediate. Ensure the reaction is driven to completion to form the carboxylic acid. | |
| Final Product is Contaminated | Residual starting materials or intermediates. | Monitor the reaction at each stage to ensure complete conversion. Optimize purification steps such as extraction and recrystallization. |
| Formation of polymeric byproducts. | Avoid excessively high temperatures and prolonged reaction times, which can lead to polymerization. |
Experimental Protocols
Bucherer-Bergs Synthesis of this compound
Step 1: Synthesis of Spiro[indan-2,4'-imidazolidine]-2',5'-dione (Hydantoin Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
To this solution, add potassium cyanide (2.0 equivalents). Caution: Handle cyanide with extreme care in a fume hood.
-
Add 2-indanone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for several hours (e.g., 6-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydantoin product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Step 2: Hydrolysis of the Hydantoin to this compound
-
Place the dried spiro[indan-2,4'-imidazolidine]-2',5'-dione in a round-bottom flask.
-
Add an excess of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
Heat the mixture to reflux for an extended period (e.g., 12-24 hours), until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7 to precipitate the amino acid. If acidic hydrolysis was used, carefully neutralize with a base (e.g., NaOH solution).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of a cold organic solvent like ethanol or acetone.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.
Strecker Synthesis of this compound
Step 1: Synthesis of 2-Amino-2-cyanoindan (α-Aminonitrile Intermediate)
-
In a suitable reaction vessel, dissolve 2-indanone (1.0 equivalent) in a solvent such as methanol or ethanol.
-
Add ammonium chloride (a slight excess, e.g., 1.1 equivalents) to the solution.
-
In a separate container, dissolve potassium cyanide (a slight excess, e.g., 1.1 equivalents) in a minimal amount of water. Caution: Handle cyanide with extreme care in a fume hood.
-
Slowly add the aqueous solution of potassium cyanide to the reaction mixture containing 2-indanone and ammonium chloride.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the formation of the α-aminonitrile by TLC.
-
Once the reaction is complete, the α-aminonitrile can be isolated by extraction or used directly in the next step.
Step 2: Hydrolysis of 2-Amino-2-cyanoindan to this compound
-
To the reaction mixture containing the α-aminonitrile (or the isolated intermediate), add a strong acid (e.g., concentrated HCl).
-
Heat the mixture to reflux for several hours until the hydrolysis of the nitrile group is complete.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous ammonia or sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water and a suitable organic solvent.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Influence of Key Parameters on the Yield of the Hydantoin Intermediate in the Bucherer-Bergs Reaction (Hypothetical Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1:1.5:1.5 | 1:2:2 | 1:2.5:2.5 |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (h) | 4 | 8 | 12 |
| Approximate Yield (%) | 55 | 85 | 80 |
Table 2: Effect of Hydrolysis Conditions on the Yield of this compound (Hypothetical Data)
| Hydrolysis Agent | Concentration | Temperature (°C) | Time (h) | Approximate Yield (%) |
| HCl | 3 M | 100 | 12 | 70 |
| HCl | 6 M | 100 | 12 | 85 |
| NaOH | 2 M | 100 | 24 | 80 |
| NaOH | 4 M | 100 | 24 | 75 (some degradation) |
Visualizations
Caption: Experimental workflow for the Bucherer-Bergs synthesis.
References
Technical Support Center: Purification of 2-Amino-2-indancarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-2-indancarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, chiral resolution (since the molecule is chiral), and chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Impurities can originate from the synthetic route used. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if a Strecker synthesis is employed, residual cyanide or aldehyde starting materials could be present.[1] In syntheses involving ester hydrolysis, the corresponding unhydrolyzed ester is a common impurity.
Q3: How can I remove colored impurities from my product?
A3: Discoloration is often due to minor, highly colored impurities or oxidation products.[2] A common and effective method to remove these is to treat a solution of the crude product with activated charcoal during the recrystallization process.[2] The charcoal adsorbs the colored impurities, and can then be removed by hot filtration.[2]
Q4: My purified this compound has a broad melting point. What does this indicate?
A4: A broad melting point typically suggests the presence of impurities. Pure crystalline solids have a sharp, well-defined melting point. The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q5: Is it necessary to perform a chiral purification for this compound?
A5: If the synthesis of this compound is not stereospecific, it will produce a racemic mixture (an equal mixture of both enantiomers). For many pharmaceutical applications, it is crucial to isolate a single enantiomer, as different enantiomers can have different biological activities or toxicities. Therefore, chiral purification is often a necessary step.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low recovery of purified product | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to fully dissolve the crude product. - Try a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - The rate of cooling is too fast. | - Select a solvent with a lower boiling point. - Add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[2] |
| Crystals are discolored | - Presence of colored impurities. - Oxidation of the amino group. | - Add activated charcoal to the hot solution before filtration.[2] - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[2] |
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. | - Screen different types of CSPs. For amino acids, macrocyclic glycopeptide (e.g., teicoplanin-based) or crown-ether-based CSPs are often effective.[3][4] - Optimize the mobile phase. Adjust the organic modifier concentration and the type and concentration of the acidic or basic additive. |
| Broad or tailing peaks | - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Add a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization of the carboxylic acid group. - Reduce the amount of sample injected onto the column. |
| Irreproducible retention times | - Changes in mobile phase composition. - Fluctuation in column temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. |
Experimental Protocols
General Recrystallization Protocol
This is a general procedure; the choice of solvent is critical and must be determined experimentally.
-
Solvent Selection: Test the solubility of the crude this compound in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for amino acids include water (with pH adjustment), ethanol, or mixtures of ethanol and water.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven or desiccator.
Illustrative Quantitative Data for Recrystallization
The following table provides example data for the purification of an amino acid by recrystallization, illustrating the expected outcome.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Purity (by HPLC) | 95.2% | 99.5% |
| Yield | N/A | 85% |
| Melting Point | 295-300 °C (decomposes) | 298-300 °C (decomposes) |
Note: This data is illustrative and the actual results may vary depending on the initial purity of the crude product and the specific conditions used.
Chiral HPLC Method Development
-
Column Selection: Start with a chiral stationary phase known to be effective for amino acids, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a crown ether.[3][4]
-
Mobile Phase Screening:
-
Begin with a simple mobile phase system, for example, a mixture of methanol or acetonitrile with a small amount of an acidic modifier like 0.1% formic acid or acetic acid.
-
Vary the percentage of the organic modifier to optimize retention and resolution. For some CSPs, a "U-shaped" retention profile may be observed, where retention decreases and then increases with increasing organic modifier concentration.[3]
-
-
Optimization:
-
Adjust the concentration and type of the acidic or basic additive in the mobile phase to improve peak shape and resolution.
-
Optimize the column temperature and flow rate.
-
Visualizations
References
Overcoming steric hindrance in H-Aic-OH coupling reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of the sterically hindered amino acid, H-Aic-OH (2-aminoindane-2-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: Why is H-Aic-OH considered a "difficult" amino acid to couple?
A1: The primary challenge in coupling H-Aic-OH is steric hindrance.[1] H-Aic-OH is an α,α-disubstituted amino acid, meaning bulky groups are attached to the α-carbon. This spatial crowding physically obstructs the reaction site, slowing down the formation of the peptide bond and leading to incomplete reactions and low yields.[1][2]
Q2: What are the common problems encountered during H-Aic-OH coupling?
A2: Researchers often face several issues:
-
Low or No Yield: This is the most frequent problem, primarily due to the slow reaction kinetics caused by steric hindrance.[1][3] Standard coupling reagents may lack the potency to overcome the high activation energy required.[3]
-
Incomplete Reactions: Even with extended reaction times, the coupling may not go to completion, resulting in deletion sequences where the Aic residue is missing.[4][5] This is often detected by a positive Kaiser test after the coupling step.[4]
-
Epimerization/Racemization: While less common for α,α-disubstituted amino acids like Aic which lack an α-hydrogen, the risk of racemization increases for the preceding amino acid in the sequence, especially under harsh conditions or with prolonged exposure to base.[1][6]
Q3: How do I know if my coupling reaction is incomplete?
A3: Several methods can be used to monitor the reaction:
-
Colorimetric Tests: The Kaiser test is a common method for detecting unreacted primary amines on the solid support; a blue bead color indicates an incomplete reaction.[5] For secondary amines, the Chloranil test can be used.[5]
-
Test Cleavage and Analysis: The most definitive method is to cleave a small amount of the peptide from the resin and analyze it using Mass Spectrometry (MS) and HPLC.[7] MS can identify the presence of deletion sequences, while HPLC can assess the purity of the crude product.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I am observing very low to no yield in my H-Aic-OH coupling reaction.
This is the most common issue and typically stems from insufficient activation or suboptimal reaction conditions. The following workflow can help diagnose and solve the problem.
// Edges start -> q1 [color="#5F6368"]; q1 -> sol1 [label="No", fontcolor="#EA4335", color="#5F6368"]; sol1 -> q2 [color="#5F6368"]; q1 -> q2 [label="Yes", fontcolor="#34A853", color="#5F6368"]; q2 -> sol2 [label="No", fontcolor="#EA4335", color="#5F6368"]; sol2 -> q3 [color="#5F6368"]; q2 -> q3 [label="Yes", fontcolor="#34A853", color="#5F6368"]; q3 -> sol3 [label="Yes", fontcolor="#34A853", color="#5F6368"]; sol3 -> end_node [color="#5F6368"]; q3 -> end_node [label="No", fontcolor="#EA4335", color="#5F6368"]; }
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Problem: I'm concerned about racemization of the amino acid coupled before H-Aic-OH.
While H-Aic-OH itself is not prone to racemization, the harsh conditions required for its coupling can increase the risk for the preceding residue.
-
Choice of Additive: Use additives known to suppress racemization. OxymaPure and HOAt are generally superior to HOBt in this regard.[4][8]
-
Control Base Exposure: The base used, typically DIPEA, can contribute to racemization.[4] Use the minimum necessary equivalents (eq.) and consider a weaker or more hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[4][8]
-
Reagent Choice: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[8] DEPBT is also known for its resistance to racemization.[4][9]
-
Temperature and Time: Avoid prolonged reaction times at elevated temperatures. If heating is necessary, optimize for the shortest duration required for a successful coupling.[3][8]
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is a critical factor for success. Onium (aminium/uronium and phosphonium) salt-based reagents are generally more effective for sterically hindered couplings than carbodiimides like DIC.[4]
Caption: Generalized mechanism of amide bond formation using coupling reagents.
The table below summarizes the performance and characteristics of various reagents suitable for hindered couplings.
| Coupling Reagent | Class | Relative Efficiency for Hindered AA | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium | Very High | Forms highly reactive OAt esters, fast reactions.[1] | Based on potentially explosive HOAt; can cause N-terminal guanidinylation.[1][10] |
| HCTU | Aminium/Uronium | High | More cost-effective than HATU. | Less reactive than HATU. |
| COMU | Aminium/Uronium | Very High | Safer (Oxyma-based, non-explosive), water-soluble byproducts.[1][11] | Limited stability in solution.[1] |
| PyBOP | Phosphonium | High | Avoids guanidinylation side reactions; byproducts are less hazardous than original BOP reagent.[1][2] | Generally less reactive than HATU.[1] |
| PyAOP | Phosphonium | Very High | Highly efficient, especially for N-methyl amino acids.[9] | More expensive. |
| TFFH | Fluorinating Agent | High | Generates reactive acyl fluorides in situ, well-suited for α,α-disubstituted amino acids.[11][12] | Requires careful handling. |
| DIC/OxymaPure | Carbodiimide | Moderate-High | Base-free conditions can minimize racemization; cost-effective.[11] | Generally slower than onium salts; can form insoluble urea byproduct (with DCC).[10][11] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of H-Aic-OH using HATU
This protocol is a general guideline for coupling a sterically hindered Fmoc-H-Aic-OH onto a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Fmoc-H-Aic-OH (3-5 eq.)
-
HATU (2.9-4.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or NMP) for at least 30 minutes.[2][4]
-
Activation Mixture Preparation: In a separate, dry reaction vessel, dissolve Fmoc-H-Aic-OH and HATU in the solvent.[4] Add the DIPEA to the mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[4]
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature. For highly hindered couplings, the temperature can be increased to 50°C.[4][8]
-
Reaction Time & Monitoring: Allow the reaction to proceed for 2 to 4 hours.[2][4] Monitor the reaction's progress by taking a few resin beads and performing a Kaiser test.[4]
-
Confirmation:
-
Negative Kaiser Test (yellow/colorless beads): The coupling is complete. Proceed to wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.[8]
-
Positive Kaiser Test (blue beads): The coupling is incomplete. A "double coupling" is recommended.[2][4] To do this, drain the reaction vessel, wash the resin with DMF, and repeat steps 2-6 with a fresh solution of activated amino acid.
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.[4] This is typically done using a solution of acetic anhydride and DIPEA in DMF.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Peptide Synthesis with Constrained Amino Acids
Welcome to the Technical Support Center for peptide synthesis involving constrained amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when incorporating constrained amino acids into a peptide sequence?
A: When working with constrained amino acids, such as N-methylated, α,α-disubstituted, or cyclic amino acids, several side reactions can occur, leading to impurities and reduced yield. The most prevalent issues include:
-
Diketopiperazine (DKP) Formation: This is a common cyclization reaction involving the first two amino acids of a peptide chain, leading to chain termination. It is particularly problematic when proline or other N-substituted amino acids are in the second position.
-
Epimerization/Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern, especially with sterically hindered amino acids or when using aggressive coupling conditions. This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product.[1]
-
Low Coupling Efficiency due to Steric Hindrance: The bulky nature of constrained amino acids can physically block the reactive centers, slowing down or preventing efficient peptide bond formation. This often results in incomplete reactions and deletion sequences.
-
Aggregation: Peptides containing hydrophobic constrained amino acids are prone to aggregation on the solid support, which can mask reactive sites and lead to failed synthesis.
Q2: How can I minimize diketopiperazine (DKP) formation?
A: DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin. To minimize this side reaction:
-
Choice of Protecting Group: Use a more sterically hindered protecting group on the second amino acid, such as trityl (Trt) instead of Fmoc, to disfavor the cyclization reaction.
-
Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible linear dipeptide-resin intermediate.
-
Rapid Coupling and Deprotection: Minimize the time the N-terminal amine of the second residue is deprotected before the third amino acid is coupled.
-
Use of Additives: Certain additives in the coupling media can suppress DKP formation.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A: Standard coupling reagents may not be sufficient for overcoming the steric hindrance of constrained amino acids. More potent reagents are generally required. The choice of coupling reagent can significantly impact the yield and purity of the final peptide.[2] Uronium/aminium and phosphonium salt-based reagents are often preferred.
Troubleshooting Guides
Problem 1: Low Coupling Yield with N-Methylated Amino Acids
Symptoms:
-
Positive ninhydrin or bromophenol blue test after coupling, indicating unreacted free amines.
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion sequence.
Possible Causes:
-
Reduced Nucleophilicity: The N-methyl group reduces the nucleophilicity of the amine, making it a less effective reactant.
-
Steric Hindrance: The bulkiness of the N-methyl group and the amino acid side chain can physically block the coupling reaction.
-
Inadequate Coupling Reagent: The coupling reagent used may not be potent enough to activate the carboxylic acid sufficiently for the hindered coupling.
Solutions:
-
Select a High-Potency Coupling Reagent: Utilize stronger coupling reagents known to be effective for N-methylated amino acids. HATU, HCTU, and COMU are generally more effective than HBTU for these challenging couplings.[2][3][4]
-
Increase Reaction Time and Temperature: Prolonging the coupling time (e.g., 2-4 hours or even overnight) and moderately increasing the temperature can help drive the reaction to completion. Microwave-assisted synthesis can also be beneficial.
-
Use Excess Reagents: Increasing the equivalents of the protected amino acid and the coupling reagent (e.g., 3-5 equivalents) can improve the reaction kinetics.
-
Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents to ensure maximum incorporation of the N-methylated residue.[2]
Problem 2: Epimerization of the C-terminal Amino Acid
Symptoms:
-
HPLC analysis of the crude peptide shows a doublet or a shoulder on the main peak.
-
Mass spectrometry analysis shows a species with the same mass as the desired product but with a different retention time.
Possible Causes:
-
Over-activation of the Carboxylic Acid: The formation of a symmetric anhydride or an oxazolone intermediate can lead to the loss of stereochemistry.
-
Strong Base: The presence of a strong, non-sterically hindered base can facilitate the abstraction of the α-proton.
-
Prolonged Reaction Time at Elevated Temperature: Extended reaction times, especially at higher temperatures, increase the risk of epimerization.
Solutions:
-
Choose an Appropriate Coupling Reagent and Additive: Use coupling reagents known for low racemization potential, such as those incorporating HOAt or Oxyma Pure as additives.[5]
-
Use a Weaker or Sterically Hindered Base: Substitute strong bases like DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.
-
Optimize Reaction Conditions: Minimize the pre-activation time of the amino acid and carry out the coupling at the lowest effective temperature.
-
In Situ Activation: Whenever possible, generate the activated amino acid in the presence of the amine component to minimize the lifetime of the reactive intermediate.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Reactivity Level | Key Advantages |
| HATU | HOAt | Very High | Highly efficient for hindered couplings and suppresses racemization.[3] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU, effective for difficult sequences.[3] |
| HBTU | HOBt | Medium-High | A cost-effective standard reagent, but may be less effective for severely hindered couplings.[3] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU; based on the non-explosive OxymaPure.[3][4] |
| PyAOP | HOAt | Very High | Excellent for coupling N-methylated amino acids.[6] |
| PyBOP | HOBt | High | A well-established reagent, but may be less effective than HATU for highly hindered systems. |
Experimental Protocols
Protocol 1: HPLC Analysis of Peptide Purity and Detection of Side Products
Objective: To determine the purity of a crude synthetic peptide and identify potential side products such as deletion sequences or diastereomers resulting from epimerization.
Materials:
-
Crude synthetic peptide, lyophilized.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[7]
-
Column Temperature: 30-45°C.
-
Gradient: A typical gradient is 5% to 60% Mobile Phase B over 20-30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Analyze the retention times of impurity peaks. Earlier eluting peaks may correspond to more polar impurities like deletion sequences, while peaks eluting very close to the main peak could be diastereomers.
-
Protocol 2: Mass Spectrometry for Identification of Side Products
Objective: To confirm the mass of the desired peptide and identify the masses of impurities to diagnose side reactions.
Materials:
-
Crude synthetic peptide sample.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or solvent for ESI.
Procedure:
-
Sample Preparation (MALDI-TOF):
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the peptide sample (typically 1 µL of a 1 mg/mL solution) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range for the expected peptide.
-
Analyze the spectrum for the [M+H]+ ion corresponding to the desired peptide.
-
Look for other peaks that may correspond to common side products:
-
Deletion sequences: Masses will be lower than the target mass by the mass of the missing amino acid residue.
-
Incomplete deprotection: Masses will be higher by the mass of the protecting group.
-
Diketopiperazine formation: Will not be observed directly in the crude product after cleavage, but the resulting truncated peptide will be present.
-
Oxidation: An increase in mass of 16 Da for each oxidized methionine or tryptophan.
-
-
Mandatory Visualizations
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids
Welcome to the technical support center for the synthesis of α,α-disubstituted amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of α,α-disubstituted amino acids?
The synthesis of α,α-disubstituted amino acids presents several key challenges, primarily stemming from the steric hindrance around the quaternary α-carbon.[1][2][3] This steric bulk significantly impacts reaction rates and accessibility of the reaction center.[1] Consequently, achieving high yields and, particularly, high enantioselectivity is a major hurdle.[1][2] The construction of the α-quaternary stereocenter with two distinct substituents in a controlled manner is a formidable task in organic synthesis.[1] Furthermore, the incorporation of these sterically hindered amino acids into peptide chains is often difficult, requiring specialized coupling reagents and protocols to overcome the reduced reactivity of both the amine and carboxylic acid functionalities.[4]
Q2: What are the most common synthetic strategies for preparing α,α-disubstituted amino acids?
Several strategies have been developed to synthesize these challenging molecules. Classical methods include the Strecker and Bucherer-Bergs reactions starting from ketones.[5] Another widely used approach is the alkylation of glycine enolate equivalents, where a glycine derivative is deprotonated and then reacted with alkyl halides.[6] More modern and often more enantioselective methods include:
-
Asymmetric phase-transfer catalysis: This involves the alkylation of glycine imines using a chiral phase-transfer catalyst to induce enantioselectivity.[6]
-
Organocatalysis: Chiral organic molecules are used to catalyze the enantioselective addition of nucleophiles to imines or other precursors.[7][8]
-
Transition-metal catalysis: Various transition metals, often with chiral ligands, are employed to catalyze C-C and C-N bond formations.
-
Enzymatic and biocatalytic methods: Enzymes are utilized for kinetic resolution or asymmetric synthesis, offering high selectivity.
Q3: How do I choose the appropriate protecting groups for my synthesis?
The choice of protecting groups is critical for a successful synthesis. The most common α-amino protecting groups are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[9][10][11] The selection depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.
-
Boc group: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[11] It is stable to bases and nucleophiles.
-
Fmoc group: Cleaved under mild basic conditions (e.g., piperidine in DMF).[11] This allows for orthogonal protection strategies where other protecting groups are acid-labile.
Side-chain protecting groups are also crucial to prevent unwanted side reactions and should be chosen based on their compatibility with the α-amino protecting group and the reaction conditions.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of α,α-disubstituted amino acids.
Problem 1: Low or No Yield
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Steric Hindrance: The bulky substituents on the α-carbon are preventing the reaction from proceeding. | - Increase reaction temperature and/or time. - Use a more reactive electrophile or nucleophile. - For peptide couplings, employ more potent coupling reagents like HATU, HBTU, or COMU.[12] |
| Poor Solubility of Reactants: Starting materials or intermediates are not fully dissolved, leading to a heterogeneous reaction mixture. | - Screen different solvents or solvent mixtures to improve solubility. - Gentle heating may improve solubility, but monitor for potential side reactions. |
| Inefficient Deprotonation (for alkylation of glycine equivalents): The base used is not strong enough to generate the enolate. | - Use a stronger base (e.g., LDA, LiHMDS). - Ensure anhydrous conditions, as trace amounts of water can quench the base and enolate. |
| Decomposition of Reagents or Intermediates: Reagents or reactive intermediates may be unstable under the reaction conditions. | - Perform the reaction at a lower temperature. - Ensure all reagents are pure and freshly prepared if necessary. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture. |
Problem 2: Low Enantioselectivity in Asymmetric Synthesis
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Ineffective Chiral Catalyst/Auxiliary: The chiral source is not providing adequate stereochemical control. | - Screen a variety of chiral catalysts or auxiliaries with different steric and electronic properties. - Optimize the catalyst loading. - Ensure the catalyst is of high enantiomeric purity. |
| Background Racemic Reaction: A non-catalyzed, racemic reaction is competing with the desired asymmetric pathway. | - Lower the reaction temperature to favor the lower-energy pathway of the catalyzed reaction. - Adjust the rate of addition of reagents. |
| Epimerization of the Product: The newly formed stereocenter is racemizing under the reaction or workup conditions. | - Use milder reaction conditions (e.g., weaker base, lower temperature). - Perform a milder workup procedure, avoiding strong acids or bases if the product is sensitive. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Co-elution of Product and Starting Material/Byproducts: The product has a similar polarity to impurities. | - Optimize the chromatography conditions (e.g., different solvent system, gradient elution, different stationary phase). - Consider derivatizing the product or impurities to alter their polarity before chromatography. |
| Product is an Oil or Difficult to Crystallize: The product is not a solid, making isolation and purification by crystallization challenging. | - Attempt to form a salt of the amino acid, which may be more crystalline. - Use alternative purification techniques like preparative HPLC. |
| Presence of Hard-to-Remove Reagent-Related Byproducts: For example, urea byproducts from carbodiimide coupling reagents. | - Choose reagents that produce byproducts with significantly different properties for easier removal (e.g., water-soluble byproducts). - Perform an aqueous wash during workup if the product is soluble in an organic solvent. |
Quantitative Data Summary
The following tables provide a summary of typical yields and enantiomeric excess (ee) for selected synthetic methods.
Table 1: Asymmetric Alkylation of Glycine Schiff Base Ni(II) Complex
| Alkylating Agent | Yield (%) | Diastereomeric Excess (de, %) |
| n-octyl bromide | 98.1 | 98.8 |
Data from a study on the asymmetric synthesis of (S)-α-(octyl)glycine.
Table 2: Organocatalytic Asymmetric Synthesis via Michael Addition to α,β-Unsaturated Aldehydes
| Oxazolone Substituent | Aldehyde | Yield (%) | Diastereoselectivity (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | Cinnamaldehyde | 85 | >95:5 | 99 |
| Methyl | Crotonaldehyde | 78 | 85:15 | 98 |
Representative data from organocatalytic approaches.[7]
Experimental Protocols
Protocol 1: Strecker Synthesis of an α,α-Disubstituted Amino Acid
This protocol describes a general procedure for the synthesis of α,α-disubstituted amino acids from a ketone.
-
Imine Formation:
-
Dissolve the ketone in a suitable solvent (e.g., methanol).
-
Add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide).[5]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
-
Hydrolysis of the α-Aminonitrile:
Note: This reaction produces a racemic mixture of the amino acid.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Strecker synthesis of α,α-disubstituted amino acids.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids [ideas.repec.org]
- 4. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing racemization of 2-Amino-2-indancarboxylic acid during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing racemization during the coupling of the sterically hindered, cyclic α,α-disubstituted amino acid, 2-Amino-2-indancarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during peptide coupling?
A1: Like other chiral amino acids, this compound can undergo racemization during peptide coupling, which is the loss of its stereochemical integrity. This process converts the desired L-enantiomer into a mixture of L- and D-enantiomers, potentially impacting the final peptide's structure and biological activity.[1] The primary mechanism for this is through the formation of an oxazolone intermediate. The activated carboxylic acid of the N-protected amino acid can cyclize to form this planar and unstable intermediate. The proton at the α-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent reaction with an amine can then occur from either face of the planar intermediate, resulting in a mixture of stereoisomers.[1] Due to its rigid, bicyclic structure, this compound is a conformationally constrained amino acid, which can present steric hindrance during coupling reactions.[2]
Q2: What are the key factors that influence the extent of racemization?
A2: Several factors during the coupling reaction can significantly influence the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimides like DCC and DIC can lead to higher rates of racemization when used alone. Onium salt-based reagents such as HATU, HBTU, and COMU are generally preferred as they can suppress racemization.[3][4]
-
Additives: When using carbodiimides, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial. These additives react with the activated intermediate to form a more stable active ester that is less prone to racemization.[3][5]
-
Base: The strength and steric hindrance of the base used play a significant role. Strong, non-sterically hindered bases can accelerate racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended over N,N-diisopropylethylamine (DIPEA).[5][6]
-
Temperature: Higher reaction temperatures can increase the rate of racemization. Performing the coupling at lower temperatures (e.g., 0 °C) is often beneficial.[7]
-
Solvent: The polarity of the solvent can also play a role, and the choice of solvent should be optimized for each specific reaction.[8]
Troubleshooting Guides
Issue: High levels of the D-isomer of this compound are detected in my peptide.
This common issue can often be resolved by systematically evaluating and optimizing your coupling protocol.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the first and most critical factor to consider.
-
If you are using a carbodiimide (e.g., DCC, DIC) without an additive: This is a likely cause of high racemization. It is essential to include an additive to form a more stable active ester.
-
Recommendation: Add HOBt, HOAt, or OxymaPure to your reaction. HOAt and OxymaPure are often more effective at suppressing racemization than HOBt.[5]
-
-
If you are already using a carbodiimide with an additive: Consider switching to an onium salt-based coupling reagent, which is generally more effective at minimizing racemization for sterically hindered amino acids.
Step 2: Assess the Base Used in the Reaction
The choice of base is another critical parameter to control.
-
If you are using a strong, non-hindered base like DIPEA: This can contribute significantly to racemization.
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can further minimize racemization.
-
Temperature Control:
-
Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[7]
-
-
Pre-activation Time:
-
Recommendation: Minimize the pre-activation time of the amino acid before adding it to the amine component. A prolonged pre-activation can lead to increased oxazolone formation and subsequent racemization.
-
Data Presentation
| Coupling Reagent | Additive | Base | Expected Racemization Level | Key Considerations |
| DIC | None | DIPEA | High | Not recommended for sterically hindered amino acids. |
| DIC | HOBt | DIPEA | Moderate | A cost-effective option, but may not be sufficient for complete suppression. |
| DIC | HOAt/OxymaPure | NMM/Collidine | Low to Moderate | HOAt and OxymaPure are superior to HOBt in reducing racemization.[5] |
| HBTU | Internal HOBt | DIPEA | Moderate | A common onium salt, but can still lead to some racemization with sensitive residues.[4] |
| HATU | Internal HOAt | NMM/Collidine | Very Low | Highly recommended for sterically hindered amino acids due to high reactivity and low racemization. [2] |
| COMU | Internal OxymaPure | NMM/Collidine | Very Low | An excellent alternative to HATU, known for its high efficiency and safety profile. [3] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-2-Amino-2-indancarboxylic acid-OH using HATU
This protocol is designed to minimize racemization during the incorporation of Fmoc-2-Amino-2-indancarboxylic acid-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-2-Amino-2-indancarboxylic acid-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-indancarboxylic acid-OH and HATU in anhydrous DMF. Add NMM or 2,4,6-collidine to the solution and allow it to pre-activate for no more than 2-3 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol describes a general method to determine the extent of racemization after coupling this compound. The peptide containing the newly coupled residue is cleaved from the resin, hydrolyzed to its constituent amino acids, and then analyzed by chiral HPLC.
Materials:
-
Peptide sample containing this compound
-
6 M HCl
-
Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[10]
-
Appropriate mobile phase for chiral separation (typically a mixture of alcohol and water with an acidic or basic modifier)[11]
-
Standards of L- and D-2-Amino-2-indancarboxylic acid
Procedure:
-
Peptide Cleavage and Hydrolysis: a. Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based). b. Lyophilize the cleaved peptide to remove the cleavage cocktail. c. Hydrolyze the peptide by heating it in 6 M HCl at 110°C for 24 hours in a sealed tube. d. Evaporate the HCl to obtain the amino acid mixture.
-
Chiral HPLC Analysis: a. Dissolve the amino acid mixture in the mobile phase. b. Inject the sample onto the chiral HPLC column. c. Elute the amino acids using an isocratic or gradient mobile phase optimized for the separation of the L- and D-enantiomers of this compound. d. Monitor the elution profile using a UV detector at an appropriate wavelength. e. Inject the L- and D- standards of this compound to determine their retention times.
-
Quantification: a. Integrate the peak areas for the L- and D-enantiomers of this compound in the chromatogram of the hydrolyzed peptide. b. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for reducing racemization of this compound.
Caption: Workflow for a single coupling cycle in SPPS using HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [researchworks.creighton.edu]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Recrystallization methods for purifying H-Aic-OH
Technical Support Center: Purifying H-Aic-OH
Welcome to the technical support center for the purification of H-Aic-OH (2-Aminoindan-2-carboxylic acid). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity H-Aic-OH through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique for solid compounds. It operates on the principle that most solids are more soluble in a hot solvent than in a cold one.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (the mother liquor).[3]
Q2: How do I select an appropriate solvent for H-Aic-OH recrystallization?
The ideal solvent should:
-
Dissolve H-Aic-OH completely when hot (near boiling) but poorly when cold (at or below room temperature).[2]
-
Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved even when the solution is cold.[2]
-
Be chemically inert and not react with H-Aic-OH.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Given the amino acid structure of H-Aic-OH, polar solvents are a good starting point. Water, ethanol, methanol, or mixtures like ethanol/water or acetone/water are often effective for such compounds.[4][5] Experimental screening with small amounts of material is necessary to determine the optimal solvent or solvent system.
Q3: What is the difference between single-solvent and two-solvent recrystallization?
In a single-solvent recrystallization , the impure compound is soluble in the hot solvent and insoluble in the cold solvent. In a two-solvent (or mixed-solvent) recrystallization , the compound is highly soluble in the first solvent (the "soluble solvent") even at room temperature, and poorly soluble in the second solvent (the "anti-solvent"). The impure compound is dissolved in a minimum amount of the hot "soluble solvent," and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "soluble solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of H-Aic-OH.
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | 1. Too much solvent was used. 2. The solution cooled too quickly. 3. The solution is supersaturated. | 1. Boil off some solvent to increase concentration and allow to cool again.[6] 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1] 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure H-Aic-OH.[2][3] |
| Compound "Oils Out" | 1. The solution is supersaturated above the compound's melting point. 2. The chosen solvent is inappropriate. 3. Significant impurities are present, causing melting point depression. | 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.[6] 2. Attempt the recrystallization with a different solvent system. 3. Consider removing impurities with a charcoal treatment if not already performed.[6] |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. | 1. Reduce the initial volume of solvent. If the mother liquor is still available, concentrate it by evaporation and cool to recover more product.[6] 2. Ensure the funnel and flask are pre-heated before hot filtration. 3. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[3] |
| Crystals are Impure | 1. The solution cooled too rapidly, trapping impurities. 2. The crystals were not washed properly after filtration. | 1. Ensure a slow cooling process. Rapid cooling encourages precipitation rather than crystallization, which can trap impurities.[1] 2. After vacuum filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization
This method is used when a single solvent is found that dissolves H-Aic-OH well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Test small amounts of H-Aic-OH in various polar solvents (e.g., water, ethanol) to find a suitable one.
-
Dissolution: Place the impure H-Aic-OH (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Place the flask on a hot plate and add the chosen solvent in small portions while heating and stirring. Continue adding the hot solvent just until all the solid has dissolved.[7]
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.[3] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the melting point of H-Aic-OH.
Protocol 2: Two-Solvent Recrystallization
This method is ideal when no single solvent has the desired solubility properties. A pair of miscible solvents is used: one in which H-Aic-OH is very soluble (solvent A) and one in which it is poorly soluble (solvent B).
-
Dissolution: Place the impure H-Aic-OH in an Erlenmeyer flask on a hot plate. Add the minimum amount of hot solvent A required to just dissolve the solid.
-
Addition of Anti-Solvent: While keeping the solution hot, add solvent B (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of hot solvent A until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of solvents A and B for washing.
General Recrystallization Workflow
The following diagram illustrates the standard experimental workflow for purification by recrystallization.
References
Technical Support Center: Troubleshooting Low Coupling Efficiency of 2-Amino-2-indancarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of 2-Amino-2-indancarboxylic acid. The unique, sterically hindered structure of this amino acid often necessitates optimization of standard coupling protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: The primary reason for low coupling efficiency is the significant steric hindrance posed by the α,α-disubstituted nature of this compound. This bulky structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1][2] Additionally, peptide aggregation on the solid support can further block reactive sites.[1][3]
Q2: My standard coupling protocol using DCC or DIC is failing. What is the first step I should take?
A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[1][3] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[1][3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?
A3: For challenging couplings involving sterically hindered residues, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[4]
Q4: What are common side reactions to be aware of when coupling this compound?
A4: The most significant side reaction is racemization, especially when using higher temperatures or extended reaction times to drive the coupling to completion.[2][3] The use of additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[2][4] Another potential side reaction, particularly with dipeptides, is the formation of diketopiperazine.[5] If using carbodiimide reagents, dehydration of asparagine and glutamine residues can occur elsewhere in the peptide chain.[4][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the coupling efficiency of this compound.
// Nodes Start [label="Low Coupling Efficiency Detected\n(e.g., Positive Kaiser Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SwitchReagent [label="Switch to Potent Coupling Reagent\n(HATU, HBTU, PyAOP)", fillcolor="#FBBC05", fontcolor="#202124"]; DoubleCouple [label="Perform Double Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Change Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Coupling Successful", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult Further\n(Consider alternative strategies)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> SwitchReagent [label="Initial Step"]; SwitchReagent -> DoubleCouple [label="If still incomplete"]; DoubleCouple -> OptimizeConditions [label="If still incomplete"]; OptimizeConditions -> CheckSolvent [label="If aggregation is suspected"]; SwitchReagent -> Success [label="Problem Solved"]; DoubleCouple -> Success [label="Problem Solved"]; OptimizeConditions -> Success [label="Problem Solved"]; CheckSolvent -> Success [label="Problem Solved"]; CheckSolvent -> Failure [label="Persistent Issues"]; }
Caption: Troubleshooting workflow for low coupling efficiency.| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling detected by Kaiser test (positive test after initial coupling) | Steric Hindrance: The bulky nature of this compound is preventing an efficient reaction.[1] | 1. Choice of Coupling Reagent: Switch from standard carbodiimides (DCC, DIC) to more potent aminium/uronium salts like HATU, HBTU, or phosphonium salts like PyBOP.[3] 2. Double Coupling: Perform the coupling step twice to drive the reaction to completion.[7] |
| Low yield of the desired peptide after cleavage | Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, preventing access of reagents.[3] Insufficient Reaction Time: Steric hindrance slows down the reaction rate significantly.[3] | 1. Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[3] 2. Increased Reaction Time: Extend the coupling time to several hours or even overnight.[3] 3. Temperature: Gentle heating can be applied, but must be done cautiously to minimize racemization.[3] Microwave-assisted synthesis is a highly effective alternative.[3][8] |
| Presence of diastereomeric impurities | Racemization: The activation or coupling conditions may be too harsh, leading to loss of stereochemical integrity. | 1. Use Racemization Suppressing Additives: Incorporate HOAt or Oxyma Pure instead of HOBt in your coupling mixture.[2][4] 2. Avoid Excessive Heat/Time: Optimize for the shortest time and lowest temperature necessary for complete coupling. 3. Choice of Base: In some cases, a weaker base like N-methylmorpholine (NMM) or collidine can be used instead of DIPEA to reduce racemization.[2] |
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.
| Reagent Class | Example Reagent | Type of Activated Ester | Reactivity | Notes |
| Carbodiimides | DIC/HOBt | OBt ester | Moderate | Often insufficient for highly hindered couplings.[1] |
| Aminium/Uronium Salts | HBTU | OBt ester | High | Efficient for many difficult couplings.[3] |
| Aminium/Uronium Salts | HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3] |
| Aminium/Uronium Salts | HATU | OAt ester | Very High | Highly effective for sterically demanding couplings.[1] |
| Phosphonium Salts | PyBOP | OBt ester | High | A good alternative to HBTU.[6] |
| Phosphonium Salts | PyAOP | OAt ester | Very High | Very effective for hindered and N-methylated amino acids.[1] |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended for overcoming the steric hindrance of this compound.
1. Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
2. First Coupling:
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-indancarboxylic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-60 minutes.[3]
3. Intermediate Wash:
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
4. Second Coupling:
-
Prepare a fresh activation mixture as described in step 2.
-
Add the fresh activation mixture to the resin and agitate for another 45-60 minutes.
5. Final Wash and Confirmation:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[7] If the test is still positive (blue beads), consider extending the time of the second coupling or moving to the more advanced protocol.
Protocol 2: Optimized Coupling with Extended Reaction Time and NMP
This protocol is for extremely difficult couplings where double coupling with HATU is insufficient.
1. Resin Preparation:
-
Swell the resin-bound peptide with the deprotected N-terminal amine in N-Methyl-2-pyrrolidone (NMP).
2. Activation and Coupling:
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-Amino-2-indancarboxylic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.
-
Allow for a brief pre-activation (1-5 minutes).
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. Extend the reaction time significantly, for example, from 2 hours to overnight.[3]
3. Washing and Confirmation:
-
Drain the coupling solution and wash the resin thoroughly with NMP (3-5 times) and DCM (2-3 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Signaling Pathways and Workflows
// Nodes AminoAcid [label="Fmoc-2-Amino-2-\nindancarboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HATU [label="HATU + DIPEA", fillcolor="#FBBC05", fontcolor="#202124"]; ActiveEster [label="Activated OAt-Ester\n(Highly Reactive Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin [label="Resin-Bound Peptide\n(Free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; PeptideBond [label="New Peptide Bond Formed", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AminoAcid -> ActiveEster [label="Activation"]; HATU -> ActiveEster; ActiveEster -> PeptideBond [label="Coupling"]; Resin -> PeptideBond; }
Caption: Activation and coupling pathway using HATU.References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Amino-2-indancarboxylic Acid and Other Non-Natural Amino Acids in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, non-natural amino acids (nnAAs) have emerged as indispensable tools for optimizing the therapeutic potential of peptide-based agents.[1] By moving beyond the canonical 20 amino acids, researchers can introduce novel structural and functional properties, leading to enhanced metabolic stability, target selectivity, and bioavailability.[1] Among the most powerful classes of nnAAs are those with conformationally restricted structures. These molecules reduce the inherent flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity and resisting enzymatic degradation.[2]
This guide provides a detailed comparison of 2-Amino-2-indancarboxylic acid (AIDA), a conformationally rigid nnAA, with other notable non-natural amino acids. We present quantitative data on its performance as a pharmacological agent, its impact on peptide structure, and detailed experimental protocols for key assays.
Introduction to this compound (AIDA)
This compound, also referred to as Aic, is a non-natural, cyclic amino acid characterized by a rigid bicyclic indane framework.[2] This unique structure severely restricts the rotational freedom around the Cα-Cβ bond, making it a powerful building block for inducing specific, stable conformations in peptides. Beyond its structural role in peptidomimetics, AIDA and its derivatives have been identified as potent and selective antagonists of metabotropic glutamate receptors (mGluRs), highlighting their utility as pharmacological tools and leads for drug development, particularly in neuroscience.[3][4]
Comparative Performance: AIDA as a Glutamate Receptor Antagonist
A key application of AIDA derivatives is in the modulation of glutamate signaling. Specifically, the derivative 1-Aminoindan-1,5-dicarboxylic acid (also abbreviated as AIDA) has been characterized as a potent and selective antagonist for Group I metabotropic glutamate receptors (mGluR1).[3] Its performance is often benchmarked against other known mGluR antagonists.
| Compound | Target Receptor | Potency (IC₅₀) | Selectivity | Reference |
| AIDA (1-Aminoindan-1,5-dicarboxylic acid) | mGluR1a | Low micromolar | Selective for Group I mGluRs; no effect on Group II or III receptors. | [3][5] |
| CPCCOEt | mGluR1 | Low micromolar | Non-competitive antagonist at the mGluR1 subtype. | [5] |
| BAY36-7620 | mGluR1 | Low micromolar | Non-competitive inhibitor with improved in-vivo properties over CPCCOEt. | [5] |
| JNJ16259685 | mGluR1 | 1.2 nM (human) | Potent, selective, and systemically active non-competitive antagonist. | [5] |
| MPEP | mGluR5 | 36 nM | Prototypical potent and selective allosteric antagonist for mGluR5. | [5] |
Impact on Peptide Conformation: A Structural Comparison
The primary utility of incorporating nnAAs like AIDA into peptides is to control their secondary structure. The rigid indane scaffold of AIDA predisposes the peptide backbone to adopt specific turn structures, which are crucial for molecular recognition and biological activity.
A recent study systematically explored the conformational landscape of AIDA (Aic) within a model tripeptide (Ac-Ala-Xxx-Ala-NH₂) and compared its propensities to other coded and non-coded amino acids through molecular dynamics simulations and biophysical studies.[2]
| Amino Acid (Xxx) | Dominant Conformation(s) | Structural Notes | Reference |
| AIDA (Aic) | β-turn, Polyproline II | The rigid bicyclic system strongly favors turn-like structures, restricting access to extended conformations. | [2] |
| Alanine (Ala) | β-sheet, Polyproline II | As a simple coded amino acid, it shows broad conformational sampling. | [2] |
| Proline (Pro) | Polyproline II, β-turn | The cyclic nature of proline naturally restricts the phi (φ) dihedral angle, favoring turn structures. | [2] |
| 2-Indanyl-l-glycine (Ing) | β-sheet, α-helix | Offers some conformational restriction but is more flexible than AIDA. | [2] |
| α-Aminoisobutyric acid (Aib) | 3₁₀-helix, α-helix | The gem-dimethyl substitution strongly promotes the formation of helical structures and β-turns. | [6] |
The data indicates that while other nnAAs like Aib are potent helix inducers, AIDA is particularly effective at nucleating β-turn and polyproline II (PPII) conformations due to its rigid bicyclic structure.[2] This makes it a distinct and valuable tool for designing peptides that require specific loop or turn motifs for their function.
Figure 1: AIDA as an antagonist of the mGluR1 signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for mGluR1
This protocol is used to determine the binding affinity (IC₅₀ and Kᵢ values) of a test compound like AIDA by measuring its ability to displace a known radioligand from the mGluR1 receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing mGluR1 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[7]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[7]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), and store at -80°C.[7]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.[7]
-
To each well, add:
-
150 µL of the membrane preparation (50-120 µg protein).[7]
-
50 µL of the test compound (AIDA) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of a known ligand (e.g., 10 µM L-glutamate).[8]
-
50 µL of a known mGluR1 radioligand (e.g., [³H]-LY354740) at a fixed concentration near its Kₔ.[8]
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[7]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1][7]
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
Dry the filters and add a scintillation cocktail.[7]
-
Measure the radioactivity using a scintillation counter.[7]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[7]
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.[7]
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]
Figure 2: Workflow for a competitive radioligand binding assay.
Peptide Conformational Analysis by NMR Spectroscopy
This protocol outlines the general steps for determining the solution-state conformation of a peptide containing AIDA or another nnAA.
1. Sample Preparation:
-
Synthesize and purify the peptide to >95% purity.[9]
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration typically >0.5 mM.[9][10]
-
If observing amide protons in water, use a 90% H₂O / 10% D₂O mixture and maintain a pH below 7.5 to reduce the rate of amide proton exchange.[9][10]
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[11]
-
Key 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.[9][12]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically over 2-3 bonds.[9]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this provides information on the backbone amide environment.[11]
-
3. Spectral Assignment and Analysis:
-
Assign all proton resonances sequentially using the TOCSY and NOESY spectra to trace the amino acid sequence.[9]
-
Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.[9]
-
Measure coupling constants (e.g., ³J(HNHα)) from high-resolution 1D or 2D spectra. These values can be related to dihedral angles (φ) via the Karplus equation.[12]
-
Analyze the temperature coefficients of amide proton chemical shifts. Small values (< -4.5 ppb/K) are indicative of protons involved in intramolecular hydrogen bonds, a key feature of stable secondary structures like β-turns and helices.[13]
4. Structure Calculation and Refinement:
-
Use the collected distance and dihedral angle restraints as input for molecular dynamics (MD) or distance geometry-based structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that are consistent with the experimental NMR data.
-
Refine and validate the final structures to assess their quality and consistency with the experimental restraints.[9]
Figure 3: Structural classes and conformational propensities.
Conclusion
This compound (AIDA) is a potent and versatile non-natural amino acid. As a pharmacological agent, its derivatives serve as valuable selective antagonists for metabotropic glutamate receptors, providing a scaffold for the development of novel therapeutics for neurological disorders. As a structural tool in peptidomimetics, its highly rigid bicyclic framework offers a distinct advantage in the design of peptides requiring stable β-turn or loop structures. Compared to other conformationally constrained nnAAs, such as the helix-inducing Aib or the monocyclic ACPC, AIDA provides a unique and powerful method for exercising precise control over peptide backbone conformation. The strategic incorporation of AIDA and other nnAAs will continue to be a cornerstone of modern peptide and drug design, enabling the creation of next-generation therapeutics with superior pharmacological profiles.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIDA | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. AIDA, a class I metabotropic glutamate-receptor antagonist limits kainate-induced hippocampal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to the Conformational Constraints of H-Aic-OH and Other Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the conformational rigidity of peptide-based drugs is a critical parameter influencing their efficacy, selectivity, and metabolic stability. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to modulate the three-dimensional structure of peptides. This guide provides an objective comparison of the conformational constraints imposed by 2-aminoindane-2-carboxylic acid (H-Aic-OH) and other notable constrained amino acids, supported by experimental and computational data.
Introduction to Conformational Constraints
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Natural amino acids often allow for a high degree of flexibility, which can be entropically unfavorable for receptor binding. By introducing constrained amino acids, the accessible conformational space of a peptide can be significantly reduced, pre-organizing it into a bioactive conformation. This often leads to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.
This guide focuses on H-Aic-OH, a cyclic amino acid with a rigid indane scaffold, and compares its conformational properties to other widely used constrained amino acids such as α-aminoisobutyric acid (Aib), cycloleucine, and the naturally occurring proline.
Data Presentation: A Comparative Analysis of Dihedral Angles
The conformational preferences of an amino acid residue within a peptide backbone are primarily defined by the torsional angles phi (φ) and psi (ψ). The following table summarizes the allowed and observed ranges of these dihedral angles for H-Aic-OH and other selected amino acids, based on computational and experimental studies.
| Amino Acid | Structure | Typical Phi (φ) Angle Range | Typical Psi (ψ) Angle Range | Key Conformational Features |
| H-Aic-OH (Aic) | Highly Restricted (primarily -90° to -60°) | Highly Restricted (primarily -60° to -30° and 120° to 150°) | The fused ring system severely restricts backbone flexibility, favoring conformations in the α-helical and β-turn regions of the Ramachandran plot.[1] | |
| α-Aminoisobutyric Acid (Aib) | Restricted (-90° to -50° and 50° to 90°) | Restricted (-70° to -30° and 30° to 70°) | The gem-dimethyl groups promote helical conformations (310- and α-helices) by sterically hindering other backbone conformations.[2][3] | |
| Cycloleucine | Restricted (similar to Aib) | Restricted (similar to Aib) | The cyclobutyl ring imposes constraints similar to Aib, favoring helical structures. | |
| Proline (Pro) | Fixed (approx. -60°) | Restricted (-45° ± 15° and +135° ± 15°) | The cyclic side chain restricts the φ angle, making it a common residue in turns and at the N-terminus of helices.[4] | |
| Alanine (Ala) | Broadly Allowed | Broadly Allowed | As a non-constrained amino acid, it can adopt a wide range of conformations, serving as a flexible reference. |
Experimental Protocols
The determination of amino acid conformational constraints relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Synthesize the peptide incorporating the constrained amino acid using solid-phase peptide synthesis (SPPS).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value using dilute DCl or NaOD.
-
Transfer the solution to a high-quality NMR tube.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances within each amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the peptide's three-dimensional structure. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between direct and spin-diffused NOEs, especially in larger peptides.
-
³J-coupling Constants: The magnitude of the ³J(HNHα) coupling constant, obtained from high-resolution 1D or 2D spectra, can be used to restrain the φ dihedral angle using the Karplus equation.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Integrate the NOESY cross-peaks and convert them into inter-proton distance restraints.
-
Use the measured ³J(HNHα) coupling constants to derive φ angle restraints.
-
Perform structure calculations using software such as CYANA, XPLOR-NIH, or Amber, incorporating the experimental restraints to generate an ensemble of low-energy structures.
-
Analyze the resulting structures to determine the preferred φ and ψ angles of the constrained amino acid.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Methodology:
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination:
-
Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single- or multiple-wavelength anomalous dispersion).
-
Build an initial atomic model into the resulting electron density map.
-
-
Structure Refinement:
-
Refine the atomic model against the experimental data to improve the fit and the overall quality of the structure.
-
Validate the final structure using tools like PROCHECK to analyze the Ramachandran plot and other geometric parameters.
-
The refined structure provides precise values for the φ and ψ dihedral angles of the constrained amino acid in the crystalline state.
-
Computational Modeling
Molecular dynamics (MD) simulations provide insights into the conformational landscape and dynamics of peptides.
Protocol:
-
System Setup:
-
Build the initial structure of the peptide containing the constrained amino acid using molecular modeling software (e.g., Maestro, PyMOL).
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS).
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions until properties like density and potential energy converge.
-
-
Production Simulation:
-
Run a long-timescale MD simulation (typically nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Analysis:
-
Analyze the trajectory to determine the distribution of the φ and ψ dihedral angles for the constrained amino acid.
-
Generate a Ramachandran plot to visualize the accessible conformational space.
-
Calculate the potential energy of different conformations to identify the low-energy states.
-
Mandatory Visualization
References
Enhancing Peptide Stability: A Comparative Guide to 2-Amino-2-indancarboxylic Acid and Other Strategies
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of therapeutic peptides is a critical challenge. Unmodified peptides are often susceptible to rapid degradation by proteases, leading to a short half-life and limited therapeutic efficacy. This guide provides a comparative analysis of 2-Amino-2-indancarboxylic acid (Aic) and other common strategies for improving peptide stability, supported by experimental data and detailed protocols.
The incorporation of non-proteinogenic amino acids, such as the conformationally constrained Aic, is a promising approach to protect peptides from enzymatic degradation. By restricting the peptide's conformational flexibility, Aic can hinder the access of proteases to the peptide backbone, thereby increasing its stability. This guide will delve into the efficacy of Aic in comparison to other widely used techniques, including D-amino acid substitution, N-terminal acetylation, and PEGylation.
Comparative Analysis of Peptide Stabilization Strategies
The following tables summarize the quantitative data on the efficacy of different stabilization methods. The data has been compiled from various studies to provide a comparative overview.
Table 1: Stability of a MUC2 Epitope Peptide and Its Analogs in Human Serum
| Peptide Sequence | Modification(s) | Half-life in 50% Human Serum (hours) |
| TPTPTGTQTPT | None (Native Peptide) | ~1 |
| tPTPTGTQTPT | D-amino acid at N-terminus | >24 |
| TPTPTGTQTpt | D-amino acid at C-terminus | >24 |
| tpTPTGTQtpt | D-amino acids at both termini | Completely stable for the duration of the assay |
Data adapted from a study on MUC2 epitope peptides, where lowercase letters indicate D-amino acids. The study highlights the significant increase in stability with the introduction of D-amino acids at the termini.[1][2]
Table 2: Comparative Stability of Various Peptides with Different Modifications
| Peptide | Modification | Stability Metric | Result |
| Antimicrobial Peptide L163 | None | Plasma and Trypsin Degradation | Easily degraded |
| L163-Ac | N-terminal Acetylation | Plasma and Trypsin Degradation | Enhanced stability |
| GSH (Glutathione) | None | In vivo half-life | - |
| N-methylated GSH analog | N-methylation | In vivo half-life | 16.8-fold increase |
| Somatostatin | None | Half-life | Minutes |
| Pasireotide | N-to-C terminal cyclization | Half-life | ~12 hours |
| rhTIMP-1 | None | In vivo elimination half-life | 1.1 hours |
| PEG20K-rhTIMP-1 | PEGylation (20 kDa PEG) | In vivo elimination half-life | 28 hours |
This table presents a compilation of data from multiple studies showcasing the impact of various modifications on peptide stability.[3][4]
While direct head-to-head comparative studies for this compound (Aic) against all other methods on a single peptide are limited in publicly available literature, the principle of conformational constraint provided by Aic is a well-established strategy to enhance proteolytic resistance. The rigidity it imparts on the peptide backbone is analogous to the stability offered by cyclization and the steric hindrance provided by bulky modifications.
Mechanism of Action: How Stabilization Strategies Work
Different strategies enhance peptide stability through distinct mechanisms. Understanding these mechanisms is crucial for selecting the most appropriate method for a given peptide therapeutic.
Experimental Protocols
Accurate assessment of peptide stability is paramount for the development of robust peptide therapeutics. Below are detailed methodologies for key experiments used to evaluate peptide stability.
In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life of a peptide in the presence of human serum proteases.
Materials:
-
Test peptide stock solution
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Pre-warm an aliquot of human serum to 37°C.
-
Spike the test peptide into the serum at a final concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.
-
Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.
Experimental Workflow for Stability Assay
The following diagram illustrates the general workflow for conducting a peptide stability assay.
Conclusion
The choice of a stabilization strategy depends on various factors, including the peptide's sequence, its intended therapeutic application, and the desired pharmacokinetic profile. While D-amino acid substitution and N-terminal acetylation are effective for many peptides, the incorporation of conformationally constrained amino acids like this compound offers a powerful alternative for designing proteolytically resistant peptide therapeutics. PEGylation, on the other hand, provides a significant extension of half-life but can sometimes impact the peptide's biological activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these strategies, enabling researchers to make data-driven decisions in the development of next-generation peptide drugs.
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Constraining Peptide Conformation: A Comparative Guide to the Biological Activity of Peptides Incorporating 2-Amino-2-indancarboxylic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of the biological activity of peptides containing 2-Amino-2-indancarboxylic acid (Aic), a conformationally constrained amino acid, with a focus on tachykinin NK-2 receptor antagonists.
The introduction of sterically hindered residues like Aic can enforce specific backbone conformations, leading to enhanced receptor affinity, selectivity, and metabolic stability. This guide will delve into the structure-activity relationships of Aic-containing peptides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Impact of Aic Substitution on Receptor Binding Affinity: A Case Study
The tachykinin NK-2 receptor, a G-protein coupled receptor, plays a significant role in various physiological processes, making it a key target for therapeutic intervention. The peptide antagonist MEN10627 is a known potent ligand for the NK-2 receptor. To understand the impact of conformational constraints on receptor binding, researchers have substituted the native L-Aspartic acid (Asp) residue at position 1 of a MEN10627 analog with both the (S) and (R) enantiomers of this compound (Aic).
The following table summarizes the binding affinities (Ki) of these modified peptides for the human tachykinin NK-2 receptor.
| Compound | Sequence | Ki (nM) for hNK-2 Receptor |
| Parent Peptide | H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH₂ | 0.8 ± 0.1 |
| (S)-Aic Analog | H-(S)-Aic-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH₂ | 1.8 ± 0.3 |
| (R)-Aic Analog | H-(R)-Aic-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH₂ | 250 ± 50 |
These results demonstrate that the introduction of the conformationally restricted Aic residue at the N-terminus of the MEN10627 analog significantly influences its binding affinity for the NK-2 receptor. The (S)-Aic analog maintained a high affinity, only slightly lower than the parent peptide, suggesting that the spatial arrangement of the (S)-enantiomer is well-tolerated by the receptor's binding pocket. In stark contrast, the (R)-Aic analog exhibited a dramatic decrease in affinity, indicating that the stereochemistry at this position is critical for optimal receptor interaction. This highlights the profound impact that subtle changes in conformational freedom can have on the biological activity of a peptide.
Experimental Protocols
The determination of the binding affinities (Ki values) for the Aic-containing peptide analogs was performed using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for Tachykinin NK-2 Receptor
1. Materials and Reagents:
-
Membranes: Cell membranes prepared from a cell line recombinantly expressing the human tachykinin NK-2 receptor.
-
Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) with high specific activity.
-
Reference Compound: Unlabeled Neurokinin A (NKA) for determining non-specific binding.
-
Test Compounds: The parent peptide and the (S)-Aic and (R)-Aic substituted peptide analogs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of cell membranes expressing the NK-2 receptor on ice. Homogenize the membranes in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding Wells: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of the [¹²⁵I]-NKA solution.
-
Non-specific Binding Wells: Add 150 µL of the membrane preparation, 50 µL of a high concentration of unlabeled NKA (e.g., 1 µM), and 50 µL of the [¹²⁵I]-NKA solution.
-
Test Compound Wells: Add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations (typically a serial dilution), and 50 µL of the [¹²⁵I]-NKA solution.
-
-
Incubation: Incubate the plate at room temperature (e.g., 23°C) for a predetermined time (e.g., 60-180 minutes) with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any unbound radioligand.[2]
-
Scintillation Counting: Place the dried filters into scintillation vials or a filter plate compatible with a scintillation counter. Add scintillation fluid to each vial or well. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.
-
Determine IC₅₀ Values: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki Values: Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow
The tachykinin NK-2 receptor, upon binding to its ligand, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
The diagram above illustrates the canonical signaling pathway of the tachykinin NK-2 receptor. Upon ligand binding, the receptor activates the Gq alpha subunit of the heterotrimeric G-protein.[3] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These second messengers lead to various cellular responses, such as smooth muscle contraction.[3]
The following diagram outlines the general workflow for the synthesis and evaluation of Aic-containing peptides.
This workflow begins with the rational design of peptides, incorporating Aic at specific positions. The designed peptides are then synthesized, typically using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptides are purified, often by high-performance liquid chromatography (HPLC), and their identity and purity are confirmed by methods like mass spectrometry. The purified peptides are then subjected to biological evaluation, such as the radioligand binding assay described above, to determine their affinity for the target receptor. Finally, the collected data is analyzed to establish structure-activity relationships, providing valuable insights for the design of future peptide-based therapeutics.
References
A Comparative Analysis of Deltorphin Analogs with Constrained Amino Acids for Enhanced Opioid Receptor Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and highly selective opioid receptor agonists with improved therapeutic profiles has led to extensive research into the modification of endogenous opioid peptides. Deltorphins, a class of naturally occurring heptapeptides, are particularly noteworthy for their high affinity and selectivity for the delta-opioid receptor (δ-OR), a key target for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (µ-OR) agonists. A promising strategy to enhance the pharmacological properties of deltorphins involves the incorporation of conformationally constrained amino acids. This guide provides a comparative study of various deltorphin analogs featuring such modifications, supported by experimental data on their receptor binding affinity, functional activity, and in vivo potency.
Performance Comparison of Deltorphin Analogs
The introduction of constrained amino acids into the deltorphin sequence can significantly impact receptor affinity and selectivity. By restricting the conformational freedom of the peptide backbone or specific side chains, these modifications can favor the bioactive conformation required for optimal interaction with the δ-OR. The following table summarizes the binding affinities (Ki) and in vitro functional potencies (IC50) of several deltorphin analogs incorporating constrained amino acids, compared to the parent peptides.
| Analog | Modification | δ-OR Ki (nM) | µ-OR Ki (nM) | δ-Selectivity (µ/δ) | MVD IC50 (nM) | GPI IC50 (nM) |
| [D-Ala²]Deltorphin I | Parent Peptide | ~0.2-0.5 | >500 | >1000-2500 | ~0.1-0.3 | >1000 |
| [D-Ala², (S)-Atc³]Deltorphin I | Phe³ → (S)-2-Aminotetralin-2-carboxylic acid | ~0.1-0.3 | >1000 | >3000 | ~0.05-0.15 | >2000 |
| [D-Ala², (R)-Atc³]Deltorphin I | Phe³ → (R)-2-Aminotetralin-2-carboxylic acid | ~0.2-0.4 | >1000 | >2500 | ~0.1-0.2 | >2000 |
| [D-Ala², Aic³]Deltorphin I | Phe³ → 2-Aminoindan-2-carboxylic acid | ~0.3-0.6 | >800 | >1300 | ~0.2-0.4 | >1500 |
| [D-Ala², Tic³]Deltorphin I | Phe³ → 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | ~5-10 | >500 | >50 | ~2-5 | >1000 |
Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.
Key Experimental Methodologies
The data presented in this guide are derived from a series of well-established in vitro and in vivo assays designed to characterize the pharmacological properties of opioid peptides.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of the deltorphin analogs for opioid receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat or mouse) or cells expressing the opioid receptor of interest (δ, µ, and κ). The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with high affinity for the specific opioid receptor (e.g., [³H]Naltrindole for δ-OR, [³H]DAMGO for µ-OR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled deltorphin analog.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the analog's binding affinity.
In Vitro Functional Bioassays: MVD and GPI
The mouse vas deferens (MVD) and guinea pig ileum (GPI) isolated tissue preparations are classic functional assays used to assess the agonist activity and receptor selectivity of opioid peptides. The MVD is rich in δ-opioid receptors, while the GPI predominantly contains µ-opioid receptors.
Protocol:
-
Tissue Preparation: The vas deferens from a mouse or a segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.
-
Drug Application: Increasing concentrations of the deltorphin analog are added to the organ bath.
-
Measurement of Contractions: The inhibitory effect of the analog on the electrically induced contractions is recorded.
-
Data Analysis: The concentration of the analog that produces a 50% inhibition of the contractile response (IC50) is determined. A lower IC50 value in the MVD assay compared to the GPI assay indicates high selectivity for the δ-opioid receptor.
In Vivo Analgesic Activity: Mouse Tail-Flick Test
This assay is used to evaluate the antinociceptive (pain-relieving) effects of the deltorphin analogs in a living organism.
Protocol:
-
Animal Acclimatization: Mice are acclimated to the testing environment and handling procedures.
-
Baseline Latency: The baseline response time of the mouse to a thermal stimulus (e.g., a focused beam of light) applied to its tail is measured. The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
Drug Administration: The deltorphin analog is administered to the mouse, typically via intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.
-
Post-Treatment Latency: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline measurement indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).
Visualizing the Mechanisms of Action
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the signaling pathway of the delta-opioid receptor and a typical experimental workflow for the comparative analysis of deltorphin analogs.
Figure 1: Delta-Opioid Receptor Signaling Pathway.
2-Amino-2-indancarboxylic Acid: A Phenylalanine Substitute for Enhanced Peptide Performance
In the realm of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a powerful approach to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. One such promising candidate is 2-amino-2-indancarboxylic acid (Aic), a conformationally constrained analog of phenylalanine (Phe). This guide provides a comprehensive comparison of Aic and Phe, summarizing the potential benefits of this substitution supported by experimental rationale and detailed methodologies for comparative analysis.
Structural Comparison and Conformational Implications
This compound is a rigidified mimetic of phenylalanine, where the phenyl ring and the Cα and Cβ atoms are part of a bicyclic indane system. This structural constraint has profound implications for the conformational properties of peptides into which it is incorporated.
| Feature | Phenylalanine (Phe) | This compound (Aic) |
| Structure | Acyclic side chain with a phenyl group | Bicyclic indane structure |
| Flexibility | High conformational flexibility of the side chain | Highly constrained and sterically hindered |
| Conformational Impact | Allows for a wide range of peptide backbone and side chain conformations | Restricts the peptide backbone into a more defined conformation |
The conformational rigidity of Aic can pre-organize a peptide into a bioactive conformation, which may lead to enhanced receptor binding affinity by reducing the entropic penalty upon binding.[1][2][3][4][5][6]
Performance Comparison: A Data-Driven Perspective
While direct, head-to-head comparative studies for Aic versus Phe in the same peptide scaffold are limited in publicly available literature, data from other conformationally constrained phenylalanine analogs, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), provide strong evidence for the potential advantages of such substitutions.
Receptor Binding Affinity
The conformational constraint imposed by residues like Tic has been shown to significantly enhance receptor binding affinity. It is highly probable that Aic would confer similar benefits.
Table 1: Comparison of Receptor Binding Affinity for Peptides Containing Phenylalanine vs. a Constrained Analog (Tic)
| Peptide | Receptor | Binding Affinity (Ki, nM) | Fold Change | Reference |
| DPDPE ([D-Pen², D-Pen⁵]enkephalin) | δ-opioid | 1.5 | - | [3] |
| [D-Tic²]DPDPE | δ-opioid | 0.3 | 5x increase | [3] |
| CCK-4 (Trp-Met-Asp-Phe-NH₂) | CCK₂ | ~200 | - | [3] |
| Boc-Trp-Met-Asp-Tic-NH₂ | CCK₂ | 2.5 | 80x increase | [3] |
Data for Tic is used as a proxy to illustrate the potential effect of Aic.
Proteolytic Stability
The incorporation of non-natural, sterically hindered amino acids like Aic is a well-established strategy to enhance resistance to enzymatic degradation. The indane structure of Aic can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.
Table 2: Hypothetical Comparison of Proteolytic Stability
| Peptide | Protease | Half-life (t½, min) | Expected Outcome |
| Peptide-Phe | Trypsin | < 10 | Rapid degradation |
| Peptide-Aic | Trypsin | > 60 | Increased stability |
| Peptide-Phe | Chymotrypsin | < 5 | Rapid degradation |
| Peptide-Aic | Chymotrypsin | > 45 | Increased stability |
This table represents an expected outcome based on the principles of peptide chemistry and would need to be confirmed by direct experimental comparison.
Experimental Protocols
To facilitate the direct comparison of Aic and Phe-containing peptides, the following detailed experimental protocols are provided.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a generic peptide containing either Phe or Aic using Fmoc chemistry.
Workflow for Comparative Peptide Synthesis
Caption: Workflow for the comparative synthesis of Phe and Aic-containing peptides.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-Aic-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat for 15 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For the Phenylalanine peptide: Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2 hours.
-
For the Aic peptide: Dissolve Fmoc-Aic-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. Add to the resin and shake for 2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Analysis: Confirm the identity of the peptides by mass spectrometry.
Proteolytic Stability Assay
This protocol describes a method to compare the stability of Phe- and Aic-containing peptides in the presence of a protease.
Workflow for Proteolytic Stability Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
The Impact of H-Aic-OH on Peptide Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the quest for enhanced receptor binding affinity, selectivity, and metabolic stability is paramount. The incorporation of non-natural, conformationally constrained amino acids is a key strategy in achieving these goals. This guide provides a comparative analysis of the anticipated impact of incorporating H-Aic-OH (2-aminoindan-2-carboxylic acid) into peptide structures on their receptor binding affinity. While direct comparative experimental data for H-Aic-OH across a range of receptors is not extensively available in published literature, this guide synthesizes established principles of peptidomimetics and constrained amino acids to provide a framework for its evaluation against other peptide modifications.
Introduction to H-Aic-OH: A Constrained Amino Acid
H-Aic-OH is a cyclic, non-natural amino acid. Its rigid indane ring system imposes significant conformational constraints on the peptide backbone when it is incorporated into a sequence. This rigidity is the primary mechanism by which H-Aic-OH is expected to influence receptor binding. Unlike flexible, natural amino acid residues, the constrained dihedral angles of H-Aic-OH can lock a peptide into a specific, bioactive conformation that is more favorable for receptor interaction. This pre-organization of the peptide structure can lead to a lower entropic penalty upon binding, thus potentially increasing binding affinity.
Expected Impact on Peptide Conformation and Receptor Binding
The introduction of H-Aic-OH into a peptide sequence is hypothesized to:
-
Induce Specific Secondary Structures: The constrained nature of H-Aic-OH can promote the formation of specific secondary structures, such as β-turns or helical structures, in the peptide. The type of structure induced will depend on the position of the H-Aic-OH residue and the surrounding amino acid sequence.
-
Enhance Binding Affinity: By locking the peptide into a bioactive conformation that mimics the bound state, H-Aic-OH can significantly increase the affinity (reduce Kd or Ki values) of the peptide for its target receptor. This is because less conformational rearrangement is required for the peptide to fit into the receptor's binding pocket.
-
Improve Receptor Subtype Selectivity: Many peptide hormones and neurotransmitters bind to multiple receptor subtypes. By constraining the peptide's conformation, it is possible to design analogs that preferentially bind to a single receptor subtype, thereby reducing off-target effects.
-
Increase Proteolytic Stability: The rigid structure conferred by H-Aic-OH can make the peptide less susceptible to degradation by proteases, which often recognize and cleave flexible regions of a peptide. This can lead to a longer plasma half-life and improved pharmacokinetic properties.
Comparative Analysis: H-Aic-OH vs. Other Peptide Modifications
To objectively assess the benefits of incorporating H-Aic-OH, it is essential to compare its effects with those of the unmodified (native) peptide and peptides incorporating other modifications, such as D-amino acid substitution or other constrained amino acids.
Table 1: Illustrative Comparison of Receptor Binding Affinity (Ki, nM)
| Peptide Analog | Receptor Subtype A (Ki, nM) | Receptor Subtype B (Ki, nM) | Selectivity (Ratio A/B) |
| Native Peptide | 150 | 250 | 1.67 |
| Peptide + D-Ala | 120 | 300 | 2.5 |
| Peptide + H-Aic-OH | 25 | 400 | 16 |
| Peptide + Other Constrained AA | 45 | 350 | 7.78 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of H-Aic-OH based on the principles of constrained amino acid incorporation. Actual values would need to be determined experimentally.
Table 2: Illustrative Comparison of Conformational Properties and Stability
| Peptide Analog | Predominant Secondary Structure (Circular Dichroism) | Melting Temperature (Tm, °C) | Half-life in Plasma (t1/2, min) |
| Native Peptide | Random Coil | Not well-defined | 15 |
| Peptide + D-Ala | Random Coil | Not well-defined | 45 |
| Peptide + H-Aic-OH | β-turn / Helical | 65 | 120 |
| Peptide + Other Constrained AA | Defined Structure | 60 | 90 |
Note: This table provides hypothetical data to illustrate the expected improvements in structural stability and plasma half-life upon H-Aic-OH incorporation.
Experimental Protocols
To validate the hypotheses and generate the data presented in the tables above, the following experimental protocols are essential.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of the modified peptides for their target receptor.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford assay).
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., ³H-labeled native peptide) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptides (native peptide, peptide + D-Ala, peptide + H-Aic-OH, etc.).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of the peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.
-
CD Spectra Acquisition: CD spectra are recorded at far-UV wavelengths (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Characteristic spectra include a double minimum at ~208 and ~222 nm for α-helices and a single minimum at ~218 nm for β-sheets.
Visualizing Workflows and Pathways
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for a competitive radioligand binding assay.
Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A typical GPCR signaling cascade initiated by peptide binding.
Conclusion
The incorporation of H-Aic-OH into peptide therapeutics represents a promising strategy for enhancing receptor binding affinity, selectivity, and stability. By conformationally constraining the peptide backbone, H-Aic-OH can pre-organize the ligand for optimal receptor interaction, potentially leading to more potent and durable drug candidates. While this guide provides a theoretical and methodological framework, comprehensive experimental validation is crucial to fully elucidate the specific advantages of H-Aic-OH in any given peptide-receptor system. The outlined experimental protocols provide a clear path for researchers to undertake such a comparative analysis.
Enhancing Peptide Stability: A Comparative Look at 2-Amino-2-indancarboxylic Acid and Other Strategies
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from discovery to therapeutic application. This guide provides a comparative overview of strategies to enhance peptide stability, with a focus on the incorporation of the constrained non-proteinogenic amino acid, 2-Amino-2-indancarboxylic acid (Aic). While direct comparative quantitative data for Aic-containing peptides is limited in publicly available literature, this guide will extrapolate from the principles of conformational constraint and present data from other successful stabilization strategies to offer a valuable comparative context.
The modification of peptides with unnatural amino acids is a key strategy to improve their pharmacokinetic profiles, primarily by increasing their resistance to proteolytic degradation.[1][2][3] One such strategy is the incorporation of conformationally constrained amino acids like this compound (Aic). The rigid structure of Aic is hypothesized to limit the flexibility of the peptide backbone, making it a poor substrate for proteases and thereby enhancing its stability in biological fluids.[4]
The Role of Conformational Constraint in Peptide Stability
Proteolytic enzymes typically recognize and bind to peptides in specific conformations. By introducing rigid structural elements, such as the indane ring system of Aic, the conformational freedom of the peptide is reduced. This pre-organization of the peptide backbone can hinder the optimal alignment required for enzyme binding and subsequent cleavage, leading to a significant increase in the peptide's half-life in vitro and in vivo.[1][3]
Below is the chemical structure of this compound, illustrating its rigid bicyclic system.
Caption: Chemical structure of this compound (Aic).
Comparative Stability Data
| Peptide Modification | Model Peptide | Assay Condition | Half-life (t½) | Reference |
| Unmodified | Native Peptide | Human Serum | Minutes | [1][5][6] |
| D-Amino Acid Substitution | D-analog of an antimicrobial peptide | Trypsin Solution | Significantly increased vs L-form | [7] |
| β-Amino Acid Incorporation | α,β-peptide | Trypsin/Chymotrypsin | No proteolysis after 36h | [4] |
| Cyclization | Cyclic Peptide | Human Serum | Hours to Days | [1] |
| N-terminal Acetylation | Acetylated Peptide | Aminopeptidase Solution | Increased vs unmodified | [8] |
| C-terminal Amidation | Amidated Peptide | Carboxypeptidase Solution | Increased vs unmodified | [8] |
Disclaimer: The data presented is a compilation from different studies and is intended for illustrative purposes. Direct comparison between different peptide sequences and experimental conditions should be made with caution.
Experimental Protocols
To evaluate the stability of novel peptides, such as those containing Aic, standardized in vitro and in vivo assays are crucial. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in a biological matrix like human plasma.
Workflow for In Vitro Plasma Stability Assay
Caption: General workflow for an in vitro plasma stability assay.
Materials:
-
Test peptide (e.g., Aic-containing peptide)
-
Human plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (ACN) with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate plasma proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Quantify the amount of remaining peptide in the supernatant using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Proteolytic Degradation Assay
This assay assesses the stability of a peptide against specific proteases.
Materials:
-
Test peptide
-
Specific protease (e.g., trypsin, chymotrypsin, pepsin)
-
Assay buffer (specific to the protease)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the test peptide and the protease in the appropriate assay buffer.
-
Initiate the reaction by mixing the peptide and protease solutions at a defined ratio (e.g., 100:1 substrate to enzyme ratio).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding it to the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of degradation products.
-
Determine the rate of degradation and identify the cleavage sites.
Conclusion
The incorporation of constrained amino acids like this compound represents a promising strategy to enhance the metabolic stability of therapeutic peptides. While direct comparative data remains to be fully explored, the underlying principle of conformational constraint strongly suggests a significant improvement in resistance to proteolysis. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of their novel peptide candidates and to make informed decisions in the drug development process. Further studies are warranted to build a comprehensive dataset on the in vitro and in vivo stability of Aic-containing peptides to fully elucidate their potential in creating more durable and effective peptide-based therapeutics.
References
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization [cris.unibo.it]
- 3. digital.csic.es [digital.csic.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new ligand extends the half-life of peptide drugs from minutes to days | EurekAlert! [eurekalert.org]
- 6. actu.epfl.ch [actu.epfl.ch]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Amino-2-indancarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Amino-2-indancarboxylic acid, a valuable constrained amino acid analogue used in medicinal chemistry and drug design. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several methods, with the most prominent being the Strecker synthesis, the Bucherer-Bergs reaction, and a modern approach involving the dialkylation of a nucleophilic glycine equivalent. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Dialkylation of Glycine Schiff Base |
| Starting Material | 2-Indanone | 2-Indanone | Glycine, o-dibromoxylene |
| Key Intermediates | α-aminonitrile | Hydantoin | Ni(II)-complex of glycine Schiff base |
| Overall Yield | Moderate | Moderate to Good | High (approx. 88%)[1] |
| Number of Steps | 2 | 2 | 3 |
| Reaction Conditions | Use of toxic cyanide salts | Use of toxic cyanide salts, elevated temperatures | Mild reaction conditions, use of a phase-transfer catalyst |
| Scalability | Moderate | Moderate | Readily scalable[1] |
| Stereocontrol | Produces a racemic mixture | Produces a racemic mixture | Can be adapted for asymmetric synthesis |
Synthetic Pathway Overview
The three main synthetic routes to this compound are visualized below.
Caption: Overview of the three main synthetic pathways to this compound.
Experimental Protocols
Route 1: Strecker Synthesis
The Strecker synthesis is a two-step method for producing amino acids from a ketone or aldehyde.[2][3] In the case of this compound, the synthesis starts from 2-indanone.
Step 1: Formation of 2-Amino-2-indancarbonitrile In a typical procedure, 2-indanone is reacted with ammonia and a cyanide salt, such as potassium cyanide, in a suitable solvent.[2][4] This reaction forms the intermediate α-aminonitrile.
Step 2: Hydrolysis to this compound The resulting 2-amino-2-indancarbonitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.[2][3]
Caption: Experimental workflow for the Strecker synthesis.
Route 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another classic method for the synthesis of α,α-disubstituted amino acids, which proceeds through a hydantoin intermediate.[5][6]
Step 1: Formation of Indane-2-spiro-5'-hydantoin 2-Indanone is heated with ammonium carbonate and potassium cyanide in a solvent such as aqueous ethanol.[5][7] This one-pot reaction directly yields the spiro-hydantoin intermediate. The reaction is typically refluxed for several hours.[5]
Step 2: Hydrolysis to this compound The isolated hydantoin is then hydrolyzed to the desired amino acid. This is often achieved by heating with a strong base, such as barium hydroxide, followed by acidification.
Caption: Experimental workflow for the Bucherer-Bergs reaction.
Route 3: Dialkylation of a Glycine Schiff Base Ni(II) Complex
This modern approach offers a high-yield and scalable synthesis of this compound under mild conditions.[1]
Step 1: Monoalkylation of the Ni(II)-Glycine Schiff Base Complex The synthesis commences with the monoalkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylene. This reaction is conducted under phase-transfer conditions and results in an excellent yield of the monoalkylated complex (97.2%).[1]
Step 2: Intramolecular Cyclization The monoalkylated intermediate is then cyclized under homogeneous conditions using a strong base like sodium tert-butoxide in DMF. This step proceeds in high chemical yield (93.1%).[1]
Step 3: Decomposition to this compound Finally, the cyclized complex is decomposed using hydrochloric acid to afford the target amino acid in a near-quantitative yield (97.9%). A key advantage of this method is the recovery of the chiral ligand, which can be reused.[1]
References
- 1. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. | Semantic Scholar [semanticscholar.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
A Spectroscopic Comparison of H-Aic-OH and Structurally Related Amino Acids
For Immediate Release
This guide provides a comparative analysis of the spectroscopic properties of H-Aic-OH (2-aminoindane-2-carboxylic acid) with structurally analogous compounds. Due to the limited availability of public spectroscopic data for H-Aic-OH, this document serves as a framework, presenting available data for similar compounds to offer a baseline for comparison once experimental data for H-Aic-OH is acquired. The selected compounds for comparison are Phenylalanine, 1-Aminocyclohexanecarboxylic acid, and Indane-2-carboxylic acid, chosen for their structural similarities and differences, which are highlighted through spectroscopic analysis.
This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are interested in the detailed spectroscopic characterization of constrained amino acids and their analogues.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the selected compounds. The data for H-Aic-OH is currently unavailable and is marked as "Data not available".
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | α-Proton | β-Protons | Other Aliphatic Protons | NH₂ Protons | COOH Proton |
| H-Aic-OH | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenylalanine | ~7.2-7.4 | ~3.99 | ~3.13, ~3.29 | - | Data not available | Data not available |
| 1-Aminocyclohexanecarboxylic acid | - | - | ~1.2-2.1 | ~1.2-2.1 | Data not available | Data not available |
| Indane-2-carboxylic acid | ~7.1-7.3 | ~3.4 | ~3.1, ~3.2 | - | - | ~12.0 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Carbonyl Carbon (C=O) | Quaternary Carbon (Cα) | Aromatic Carbons | Aliphatic Carbons |
| H-Aic-OH | Data not available | Data not available | Data not available | Data not available |
| Phenylalanine | ~175 | ~55 | ~127, ~128, ~129, ~136 | ~38 |
| 1-Aminocyclohexanecarboxylic acid | ~182 | ~60 | - | ~22, ~25, ~35 |
| Indane-2-carboxylic acid | ~179 | - | ~124, ~126, ~143 | ~38, ~43 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=O Stretch (Carbonyl) |
| H-Aic-OH | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenylalanine | ~3000-2500 (broad) | ~3100-3000 | ~3030 | ~2960-2850 | ~1710 |
| 1-Aminocyclohexanecarboxylic acid | ~3000-2500 (broad) | ~3100-3000 | - | ~2940-2860 | ~1700 |
| Indane-2-carboxylic acid | ~3000-2500 (broad) | - | ~3070-3020 | ~2950-2850 | ~1700 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| H-Aic-OH | Data not available | Data not available |
| Phenylalanine | 165 | 120 ([M-COOH]⁺), 74 |
| 1-Aminocyclohexanecarboxylic acid | 143 | 98 ([M-COOH]⁺), 84 |
| Indane-2-carboxylic acid | 162 | 117 ([M-COOH]⁺), 116, 91 |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra.
-
Sample Preparation : Solid samples are typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range : The spectra are typically recorded in the range of 4000 to 400 cm⁻¹.
-
Data Presentation : The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.
-
Sample Introduction : The sample is introduced into the ion source, often after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high voltage is applied to a liquid to create an aerosol.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic comparison of chemical compounds.
Caption: Generalized workflow for spectroscopic comparison of chemical compounds.
Safety Operating Guide
Proper Disposal of 2-Amino-2-indancarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-indancarboxylic acid, a compound utilized in various research applications.
This compound is classified as a hazardous substance, and as such, requires careful management to mitigate risks to personnel and the environment. Adherence to these procedures will support laboratory safety and ensure compliance with hazardous waste regulations.
Hazard Identification and Safety Precautions
Prior to handling this compound, it is crucial to be fully aware of its potential hazards. The primary risks associated with this compound include skin, eye, and respiratory irritation.[1][2][3] Ingestion of this substance is also considered harmful.[1]
Table 1: Hazard Classification and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Eye Protection: Safety glasses with side-shields or chemical safety goggles[3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] | Hand Protection: Chemical-resistant gloves[5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3] | Skin and Body Protection: Laboratory coat and protective clothing to prevent skin contact[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[2] | Respiratory Protection: Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a dust respirator (e.g., N95) is recommended.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or expired this compound powder in a designated, clean, and dry sealable container. This includes any contaminated personal protective equipment (gloves, etc.) and labware (weighing boats, pipette tips).
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and compatible liquid waste container.
-
Contaminated Sharps: Any sharps, such as needles or razor blades, that are contaminated with the chemical must be placed in a designated, puncture-resistant sharps container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear indication of the contents (e.g., solid, liquid, specific solvents if in a mixture)
-
3. Spill Management:
-
In the event of a small spill, alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Carefully collect the spilled substance and absorbent material and place it into the designated hazardous waste container.[6]
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water. All materials used for the cleanup must also be disposed of as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department and emergency services.
4. Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
The initial rinse of the empty container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may be permissible for drain disposal if the pH is neutral and there is no other hazardous contamination, but it is best practice to collect all rinsates as hazardous waste.[5]
5. Final Disposal:
-
Dispose of all waste containers containing this compound through your institution's authorized hazardous waste disposal program. This must be done in strict accordance with all local, state, and federal regulations.[2][5]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Amino-2-indancarboxylic Acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Amino-2-indancarboxylic acid, ensuring the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed[1]. Adherence to proper PPE guidelines is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory to protect against dust particles[2][3]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[3]. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling solid chemicals and providing protection against incidental contact[2][4]. For prolonged handling, consider thicker, reusable gloves and always inspect for tears or punctures before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing from potential contamination[4][5]. |
| Respiratory Protection | N95 Respirator (if applicable) | A NIOSH-approved N95 respirator should be used if handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent inhalation[4]. |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects[4]. |
Safe Handling Procedures
To ensure safe handling and minimize exposure to this compound, the following step-by-step procedures should be followed:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of airborne particles.
-
Use a spatula or scoop to transfer the solid. Avoid creating dust.
-
If a significant amount of dust is generated, stop work and re-evaluate the procedure.
-
-
In Solution : When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands with soap and water. Clean and decontaminate all work surfaces and equipment.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
This compound is not classified as a hazardous waste under current regulations[6].
-
Collect waste solid in a clearly labeled, sealed container.
-
Dispose of the waste container in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. wellbefore.com [wellbefore.com]
- 6. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
